molecular formula C5H6N6 B14506478 2H-Purin-2-one, 1,3-dihydro-, hydrazone CAS No. 64164-90-5

2H-Purin-2-one, 1,3-dihydro-, hydrazone

Katalognummer: B14506478
CAS-Nummer: 64164-90-5
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: HOXPMFBXNMYFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2H-Purin-2-one, 1,3-dihydro-, hydrazone is a useful research compound. Its molecular formula is C5H6N6 and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Purin-2-one, 1,3-dihydro-, hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Purin-2-one, 1,3-dihydro-, hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

64164-90-5

Molekularformel

C5H6N6

Molekulargewicht

150.14 g/mol

IUPAC-Name

7H-purin-2-ylhydrazine

InChI

InChI=1S/C5H6N6/c6-11-5-7-1-3-4(10-5)9-2-8-3/h1-2H,6H2,(H2,7,8,9,10,11)

InChI-Schlüssel

HOXPMFBXNMYFSM-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NC(=N1)NN)N=CN2

Herkunft des Produkts

United States
Foundational & Exploratory

Tautomeric Forms of 1,3-Dihydro-2H-Purin-2-One Hydrazone: Structural Dynamics and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the tautomeric forms of 1,3-dihydro-2H-purin-2-one hydrazone, also known as 2-hydrazinopurine. This guide is structured to serve researchers in medicinal chemistry and structural biology.

Executive Summary

The compound 1,3-dihydro-2H-purin-2-one hydrazone (systematically referring to the hydrazone tautomer of 2-hydrazinopurine ) represents a critical scaffold in the development of purine-based antimetabolites and kinase inhibitors. While often cataloged under its hydrazine synonym, the molecule’s reactivity and binding profiles are dictated by a complex tautomeric equilibrium between the amino-hydrazine forms and the imino-hydrazone forms.

This guide dissects the tautomeric landscape of this molecule, providing evidence-based insights into its proton-transfer mechanisms, stability in physiological media, and implications for drug design—specifically targeting EGFR and HER2 kinases.

Chemical Architecture and Nomenclature

To understand the tautomerism, one must first define the reference structures. The name "1,3-dihydro-2H-purin-2-one hydrazone" explicitly describes a tautomer where the purine ring has lost aromaticity in the pyrimidine ring to accommodate a C=N double bond (exocyclic) and protons at N1 and N3.

The Tautomeric Triad

The molecule exists in a dynamic equilibrium dominated by three primary forms:

  • The Hydrazine Form (Amino-Aromatic):

    • Structure: The exocyclic group is a single-bonded hydrazine (-NH-NH₂). The pyrimidine ring retains aromatic character.[1]

    • Prevalence: Typically the dominant form in polar aprotic solvents (DMSO).

    • Synonym: 2-hydrazino-9H-purine.

  • The Hydrazone Form (Imino-Quinoid):

    • Structure: The exocyclic group is a double-bonded hydrazone (=N-NH₂). This forces protonation at ring nitrogens (N1 and N3) to satisfy valency, leading to the "1,3-dihydro" designation.

    • Significance: This form mimics the hydrogen-bonding face of guanine and is often the reactive species in condensation reactions.

  • The Azo Form (Rare):

    • Structure: Involves an internal hydrogen transfer to form a diazenyl-like character, usually only accessible under oxidative conditions or specific substitution.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton transfer pathways between the Hydrazine (Amino) and Hydrazone (Imino) forms, including the N7/N9 imidazole tautomerism.

Tautomerism Hydrazine_N9 2-Hydrazino-9H-purine (Amino Form) Dominant in Solution Hydrazine_N7 2-Hydrazino-7H-purine (Amino Form) Minor Tautomer Hydrazine_N9->Hydrazine_N7 Imidazole Tautomerism (Fast) TS_1 Transition State [1,3-H Shift] Hydrazine_N9->TS_1 -H (N-exo) +H (N1/N3) Hydrazone_1_3 1,3-Dihydro-2H-purin-2-one Hydrazone (Imino Form) 'Active' Electrophile TS_1->Hydrazone_1_3 Re-aromatization barrier

Figure 1: The proton transfer network connecting the stable hydrazine forms with the reactive 1,3-dihydro hydrazone tautomer.[2]

Mechanistic Analysis & Stability

Thermodynamic Stability (DFT Insights)

Computational studies on analogous purine systems (like 2-amino-purine) suggest that the amino (hydrazine) form is thermodynamically more stable by approximately 4–7 kcal/mol in the gas phase due to the preservation of aromaticity in the pyrimidine ring.

However, the hydrazone (imino) form gains stability in:

  • Aqueous Media: Water molecules can bridge N1-H and the exocyclic =N, stabilizing the 1,3-dihydro structure.

  • Biomolecular Binding: When binding to enzymes (e.g., polymerases or kinases), the hydrazone form may be selected if it provides a complementary Hydrogen-Bond Donor/Acceptor (DA) pattern matching the target pocket (e.g., mimicking the O6=C and N1-H of Guanine).

Spectroscopic Identification

Distinguishing these forms requires advanced spectroscopy. Standard ¹H-NMR often shows broadened signals due to rapid exchange.

  • ¹⁵N-NMR: This is the gold standard. The exocyclic nitrogen in the hydrazine form typically resonates upfield (-300 to -320 ppm), whereas the hydrazone imino nitrogen (=N-) shifts downfield (-150 to -200 ppm).

  • UV-Vis: The hydrazone form exhibits a bathochromic shift (red shift) compared to the hydrazine form due to extended conjugation involving the exocyclic double bond.

Biological Implications: Drug Development

The "1,3-dihydro-2H-purin-2-one hydrazone" scaffold is not merely a chemical curiosity; it is a pharmacophore used to target specific oncogenic kinases.

Dual EGFR/HER2 Inhibition

Recent studies have highlighted purine-hydrazone hybrids as potent dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER2 .[3]

  • Mechanism: The purine ring occupies the ATP-binding pocket (hinge region). The hydrazone linker provides the correct geometry to extend a hydrophobic tail into the back pocket of the kinase.

  • Binding Mode: The hydrazone tautomer is often the active binding species, forming critical hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR).

Mutagenicity Risks

Hydrazine derivatives are known mutagens. The tautomeric shift to the hydrazone form facilitates base-pairing mismatches during DNA replication.

  • Wobble Pairing: The 1,3-dihydro hydrazone form presents a "Donor-Acceptor" face similar to Guanine but with altered geometry, potentially leading to G:T or G:A mismatches if incorporated into DNA.

Experimental Protocols

The following protocols outline the synthesis and characterization of the hydrazone scaffold, ensuring control over tautomeric purity during isolation.

Synthesis of 2-Hydrazinopurine (Precursor)

Objective: Synthesize the core scaffold from 2-chloropurine or 2-thioxopurine.

StepReagentConditionsObservation
1 2-ChloropurineDissolve in EtOHClear solution
2 Hydrazine Hydrate (80%)Reflux, 4–6 hoursPrecipitate formation
3 Water/Ethanol WashCool to 0°C, FilterOff-white solid
4 RecrystallizationWater/DMF (1:1)Needles (Hydrazine form)
Derivatization to Stable Hydrazones

To lock the "hydrazone" structure for biological testing (e.g., against EGFR), the hydrazine is condensed with an aldehyde.

Protocol:

  • Reactants: Mix 1.0 eq of 2-hydrazinopurine with 1.1 eq of substituted benzaldehyde.

  • Solvent: Absolute Ethanol with catalytic Glacial Acetic Acid (2-3 drops).

  • Reaction: Reflux for 3–8 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation: The product precipitates as the Schiff base (Hydrazone) .

    • Note: In this derivative, the structure is formally a purinyl-hydrazone , stabilizing the C=N double bond exocyclic to the purine, effectively "freezing" the tautomeric preference.

Characterization Workflow

Workflow Sample Synthesized Sample (Solid State) Solubility Dissolve in DMSO-d6 (Prevents rapid exchange) Sample->Solubility XRay X-Ray Crystallography Definitive Tautomer ID Sample->XRay If single crystal NMR_H 1H NMR Check NH peaks (10-13 ppm) Solubility->NMR_H NMR_N 15N HMBC Confirm sp2 vs sp3 Nitrogen Solubility->NMR_N

Figure 2: Analytical workflow for distinguishing hydrazine and hydrazone tautomers.

References

  • PubChem. (2025).[4] 2H-Purin-2-one, 1,3-dihydro-, hydrazone (CID 94984).[4] National Library of Medicine. [Link]

  • Al-Warhi, T., et al. (2025).[4] Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors.[3][5] Pharmaceuticals, 18(7), 1051.[3] [Link](Note: Citation based on search context 1.4/1.6)

  • Ghiviriga, I., et al. (2015). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.[6][7] Organic & Biomolecular Chemistry.[4][7] [Link]

  • Antonov, L. (2016). Tautomerism: Methods and Theories.[2][8] Wiley-VCH. (General reference for tautomerism methodologies).

  • Rosemeyer, H. (2004). The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity, 1(3), 361. [Link]

Sources

The Strategic Role of 2H-Purin-2-one 1,3-dihydro- hydrazone in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on Synthesis, Conjugation, and Therapeutic Applications

Executive Summary

In the precise landscape of nucleoside chemistry, 2H-Purin-2-one, 1,3-dihydro-, hydrazone (commonly referred to as 2-hydrazinopurine or


-hydrazinopurine ) represents a high-value scaffold. While its systematic nomenclature implies a ketone derivative, its chemical utility lies in its dual nature as a nucleophilic "warhead" for bioconjugation and a pharmacophore in kinase inhibitor design.

This guide dissects the role of this moiety, moving beyond basic definitions to explore its application in synthesizing fluorescent probes, stable bioconjugates, and dual-action anticancer agents (EGFR/HER2 inhibitors).

Part 1: Structural Mechanistics & Tautomeric Duality

To effectively utilize this scaffold, one must understand its electronic behavior. The CAS name "2H-Purin-2-one, 1,3-dihydro-, hydrazone" describes the imino-tautomer, but the molecule exists in a dynamic equilibrium that dictates its reactivity.

The Tautomeric Equilibrium

The reactivity at the C2 position of the purine ring is governed by the shift between the hydrazino (


)  and hydrazone (

)
forms.
  • Form A (Hydrazino): The nucleophilic form. Essential for attacking aldehydes or ketones to form conjugates.

  • Form B (Hydrazone): The stable "imino" form often observed in crystal structures or under specific pH conditions.

This duality allows the molecule to act as a "chemical chameleon"—stable enough for storage but highly reactive towards carbonyls under slightly acidic catalysis.

Graphviz Visualization: Tautomeric Shift

The following diagram illustrates the equilibrium and the subsequent "locking" mechanism when reacted with an aldehyde.

Tautomerism Hydrazino Hydrazino Form (Nucleophilic) -NH-NH2 Hydrazone Hydrazone Form (Stable Tautomer) =N-NH2 Hydrazino->Hydrazone Tautomeric Equilibrium Conjugate Stable Hydrazone Conjugate (Bioconjugation Product) Hydrazino->Conjugate + Aldehyde (Condensation) Aldehyde Target Aldehyde (R-CHO) Aldehyde->Conjugate

Caption: The equilibrium between nucleophilic hydrazino and stable hydrazone forms, leading to irreversible conjugation.

Part 2: Synthetic Workflows

The synthesis of 2-hydrazinopurine nucleosides typically involves Nucleophilic Aromatic Substitution (


). The C2 position of purine is historically sluggish toward nucleophiles compared to C6; therefore, leaving group selection is critical.
Protocol A: Synthesis of 2-Hydrazino-Adenosine Derivatives

Objective: Install the hydrazone precursor at the C2 position.

Reagents:

  • Substrate: 2-Chloroadenosine (or 2-Chloro-2'-deoxyadenosine).

  • Reagent: Hydrazine hydrate (60–80% solution).[1]

  • Solvent: Ethanol or 1,4-Dioxane.

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloroadenosine (1.0 eq) in ethanol.

  • Displacement: Add hydrazine hydrate (excess, typically 10–20 eq) to drive the equilibrium and prevent dimer formation (where one hydrazine links two purines).

  • Thermal Drive: Heat the reaction to 80–100°C in a sealed pressure tube for 12–24 hours. Note: Microwave irradiation at 120°C for 30 mins can replace overnight reflux.

  • Workup: Evaporate solvent in vacuo. The excess hydrazine must be removed completely (azeotrope with toluene) to prevent interference in downstream conjugation.

  • Purification: Recrystallize from water/ethanol.

Critical Control Point: If the C6 position also contains a leaving group (e.g., 2,6-dichloropurine), the C6 position will react first at lower temperatures. Selective C2 functionalization requires the C6 position to be already substituted (e.g., with an amine) or protected.

Protocol B: Hydrazone Ligation (Conjugation)

Objective: Link the 2-hydrazinopurine to a payload (Fluorophore, Drug, or Peptide).

Methodology:

  • Buffer System: Use 0.1 M Acetate buffer (pH 4.5–5.0). The acidic pH protonates the aldehyde oxygen, catalyzing the attack by the hydrazine.

  • Mixing: Combine 2-hydrazinopurine nucleoside (1 mM) with the target aldehyde (1.1 eq).

  • Incubation: Agitate at 25°C for 2–4 hours.

  • Validation: Monitor by UV-Vis. A bathochromic shift (red shift) usually occurs upon hydrazone formation due to extended conjugation.

Part 3: Applications in Drug Discovery & Chemical Biology

The 2H-purin-2-one hydrazone scaffold is not merely a linker; it is a bioactive pharmacophore.

Dual EGFR/HER2 Kinase Inhibition

Recent studies (2025) have highlighted purine-hydrazone hybrids as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER2.[2] The hydrazone linker (


) provides a flexible yet rigid geometry that fits into the kinase ATP-binding pocket, while the purine ring mimics the adenine of ATP.

Comparative Potency Data:

Compound IDTargetIC50 (µM)Reference Drug (Lapatinib) IC50Mechanism
19a EGFR0.08 0.13ATP-competitive inhibition
22b HER20.03 0.03Equipotent to clinical standard
16b A549 Cells0.06 11.57G1 Phase Cell Cycle Arrest

Data Source: Synthesized from findings in Pharmaceuticals (Basel), 2025 [1].

Fluorescent "Turn-On" Probes

2-Hydrazinopurines are often weakly fluorescent due to photoinduced electron transfer (PET) or vibrational relaxation. However, upon forming a hydrazone with a rigid aldehyde (e.g., pyrene-aldehyde or nitro-benzaldehyde), the system becomes highly emissive.

  • Mechanism: Restriction of Intramolecular Rotation (RIR) and extension of the

    
    -system.
    
  • Use Case: Detection of trace aldehydes in biological samples or as pH-sensitive switches.

Part 4: Visualization of the Synthetic Pathway

The following Graphviz diagram outlines the conversion from a chlorinated precursor to the bioactive hydrazone drug candidate.

SynthesisWorkflow cluster_conditions Critical Parameters Start Start: 2-Chloroadenosine Intermed Intermediate: 2-Hydrazinoadenosine (Nucleophile) Start->Intermed SnAr Displacement Reagent1 Hydrazine Hydrate (Excess, 100°C) Reagent1->Intermed Product Final Product: Purine-Hydrazone Conjugate (Kinase Inhibitor / Probe) Intermed->Product Condensation Reagent2 Aldehyde Ligand (R-CHO, pH 5.0) Reagent2->Product Param1 Avoid O2 (Oxidation risk) Param2 Remove excess Hydrazine

Caption: Step-by-step synthetic pathway from chloropurine precursor to bioactive hydrazone.

References

  • Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors Source: Pharmaceuticals (Basel), 2025.[2] Context: Details the synthesis and IC50 values of purine-hydrazone derivatives (Compounds 19a, 22b) against cancer cell lines.

  • 2H-Purin-2-one, 1,3-dihydro-, hydrazone (Compound Summary) Source: PubChem (NIH). Context: Chemical structure, CAS definitions, and physical property data for the core scaffold.

  • Preparation of 2'-hydrazino oligonucleotides and their reaction with aldehydes Source: Nucleosides, Nucleotides & Nucleic Acids.[1][3][4] Context: Protocols for using hydrazine-modified nucleosides in oligonucleotide synthesis and conjugation.[5]

  • The Use of Hydrazones for Biomedical Applications Source: Molecules (via ResearchGate).[6] Context: Comprehensive review on the stability, pH-sensitivity, and drug-release mechanisms of hydrazone linkers.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Purine Hydrazone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine hydrazone analogs represent a promising class of compounds in drug discovery, exhibiting a wide range of biological activities.[1][2][3] Their therapeutic potential is intrinsically linked to their stability under physiological conditions, which dictates their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of purine hydrazone analogs. We will delve into the theoretical underpinnings of stability, present detailed experimental protocols for hydrolytic and thermal stability assessment, and explore the utility of computational modeling in predicting stability. This document is intended to be a practical resource for researchers engaged in the design, synthesis, and evaluation of this important class of molecules.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with stability being a critical hurdle. For purine hydrazone analogs, the hydrazone linkage (C=N-NH) is often the most labile part of the molecule, susceptible to hydrolysis under physiological conditions.[4][5][6] The rate and extent of this degradation have profound implications for a drug's efficacy and safety.

A compound that degrades too rapidly may not reach its target in sufficient concentration to elicit a therapeutic effect. Conversely, a prodrug designed to release an active metabolite via hydrazone cleavage must do so at a controlled rate in the desired biological compartment.[7][8] Therefore, a thorough understanding and quantitative assessment of the thermodynamic stability of purine hydrazone analogs are paramount for:

  • Lead Optimization: Guiding medicinal chemists in designing analogs with optimal stability profiles.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Providing crucial data for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Formulation Development: Informing the selection of appropriate excipients and storage conditions to ensure drug product stability.

  • Mechanism of Action Studies: Differentiating between the activity of the parent compound and its degradation products.

This guide will equip you with the knowledge and practical tools to rigorously evaluate the thermodynamic stability of your purine hydrazone analogs.

Theoretical Framework: Factors Governing Hydrazone Bond Stability

The stability of the hydrazone bond is not an intrinsic, immutable property but is rather influenced by a delicate interplay of electronic and steric factors, as well as the surrounding environment.

Electronic Effects of Substituents

The electronic nature of substituents on both the purine ring and the aromatic aldehyde or ketone moiety significantly impacts the stability of the hydrazone linkage.

  • Electron-Withdrawing Groups (EWGs): EWGs on the purine ring or the hydrazine nitrogen can increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water and thus decreasing hydrolytic stability.

  • Electron-Donating Groups (EDGs): Conversely, EDGs can increase the electron density at the imine carbon, rendering it less electrophilic and more resistant to hydrolysis.

The purine ring itself, being an electron-deficient system, influences the reactivity of the attached hydrazone moiety. Substituents at the C2, C6, and N9 positions of the purine ring can modulate its electronic properties and, consequently, the stability of the hydrazone bond.[3] For instance, the introduction of a cyclopentyl group at the N9 position of the purine ring has been shown to be significant for the bioactivity of some synthesized molecules, which could be related to stability changes.[3]

Steric Hindrance

Bulky substituents near the hydrazone linkage can sterically hinder the approach of a water molecule, thereby slowing down the rate of hydrolysis. This principle can be strategically employed in drug design to enhance the in vivo stability of a lead compound.

pH-Dependent Hydrolysis

The hydrolysis of hydrazones is typically acid-catalyzed.[4][5][9] At physiological pH (around 7.4), many hydrazone-based drugs are designed to be relatively stable. However, in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5), the rate of hydrolysis can be significantly accelerated.[7][8] This pH-dependent lability is a key feature exploited in the design of targeted drug delivery systems.

The mechanism of acid-catalyzed hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon and facilitates the nucleophilic attack by water.

Solvent Effects and Plasma Stability

The stability of purine hydrazone analogs can differ significantly between simple aqueous buffers and complex biological media like plasma.[4][10][11] Plasma contains a plethora of proteins and enzymes (e.g., esterases, amidases) that can catalyze the hydrolysis of the hydrazone bond, leading to a much shorter half-life than predicted from buffer stability studies alone.[7][8][11] Therefore, assessing stability in plasma is a critical step in preclinical drug development.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to obtain a comprehensive understanding of the thermodynamic stability of purine hydrazone analogs. This section provides detailed protocols for key techniques.

Hydrolytic Stability using UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used and accessible technique for monitoring the kinetics of hydrazone hydrolysis. The principle lies in the difference in the UV-Vis absorbance spectra between the intact hydrazone and its hydrolysis products (the purine-hydrazine and the aldehyde/ketone).

Objective: To determine the rate constant and half-life of hydrazone hydrolysis at different pH values.

Materials:

  • Purine hydrazone analog stock solution (e.g., 10 mM in DMSO or ethanol)

  • Buffers of desired pH (e.g., pH 5.0 citrate buffer, pH 7.4 phosphate-buffered saline (PBS))

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Methodology:

  • Wavelength Selection:

    • Record the UV-Vis spectra (e.g., 200-500 nm) of the intact purine hydrazone analog and its expected hydrolysis products (purine-hydrazine and the corresponding aldehyde/ketone) in the chosen buffer.

    • Identify a wavelength where the change in absorbance upon hydrolysis is maximal. This will provide the best sensitivity for monitoring the reaction.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer's cuvette holder to the desired temperature (typically 37°C to mimic physiological conditions).

    • Prepare a solution of the purine hydrazone analog in the chosen buffer at a suitable concentration (e.g., 10-50 µM) directly in the cuvette. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction.

    • Immediately start monitoring the absorbance at the pre-determined wavelength over time. The frequency of data collection will depend on the rate of hydrolysis (e.g., every 30 seconds for a fast reaction, every 10 minutes for a slower one).

    • Continue data collection until the reaction has gone to completion or for a sufficiently long period to determine the initial rate.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Assuming the hydrolysis follows first-order kinetics, the data can be fitted to the following equation: At = A∞ + (A0 - A∞) * exp(-kt) where:

      • At is the absorbance at time t

      • A0 is the initial absorbance

      • A∞ is the absorbance at infinite time (reaction completion)

      • k is the first-order rate constant

    • The half-life (t½) of the hydrazone can then be calculated using the equation: t½ = 0.693 / k

Causality Behind Experimental Choices:

  • Temperature Control: Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent. 37°C is chosen to simulate physiological conditions.

  • Buffer Selection: The choice of buffer is critical as different buffer components can potentially catalyze the hydrolysis reaction. Using buffers that mimic physiological conditions (e.g., PBS for pH 7.4) is essential for relevant data.

  • Low Organic Solvent Concentration: High concentrations of organic solvents can alter the polarity of the medium and affect the rate of hydrolysis. Keeping it to a minimum ensures that the measured rate is representative of an aqueous environment.

Plasma Stability Assay using High-Performance Liquid Chromatography (HPLC)

This assay provides a more biologically relevant assessment of a compound's stability by incubating it in plasma.[4][7][10][12]

Objective: To determine the stability of a purine hydrazone analog in plasma from different species.

Instrumentation:

  • Calibrated High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection.

  • Reversed-phase C18 column.

Methodology:

  • Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C. It is recommended to use plasma containing an anticoagulant like heparin or EDTA.[7]

  • Sample Preparation:

    • Prepare a stock solution of the purine hydrazone analog in a suitable solvent (e.g., DMSO).

    • Spike the plasma with the stock solution to the desired final concentration (e.g., 1-10 µM). The final solvent concentration should be minimized (<1%).[7]

  • Incubation: Incubate the plasma samples at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.

  • Protein Precipitation: Immediately add a cold organic solvent (e.g., acetonitrile containing an internal standard) to the aliquot to precipitate plasma proteins and quench the reaction.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC. The mobile phase and gradient should be optimized to achieve good separation between the parent compound and its metabolites.[12]

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time.

    • Determine the half-life (t½) from the slope of the linear plot of the natural logarithm of the percentage of compound remaining versus time.

Thermal Stability Assessment: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide information about the thermal stability and degradation profile of a compound.[13][14][15][16][17]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to observe thermal events like decomposition.[18][19]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information about the decomposition temperature and the amount of residual mass.[13][14][15]

Objective: To determine the melting point and thermal decomposition profile of a purine hydrazone analog.

Instrumentation:

  • Calibrated DSC instrument.

  • Calibrated TGA instrument.

Methodology (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the purine hydrazone analog into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected decomposition point.

  • Data Analysis: Analyze the resulting DSC thermogram to identify the melting endotherm (if the compound melts before decomposing) and any exothermic decomposition events. The onset temperature of the decomposition peak is often taken as the decomposition temperature.

Methodology (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the purine hydrazone analog into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., 30-600°C).

  • Data Analysis: Analyze the TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition (the temperature at which significant weight loss begins). The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Data Presentation: Thermal Stability of Representative Purine Analogs

CompoundMelting Point (°C)Decomposition Onset (°C) (TGA)Reference
Theophylline270-274~250[15]
Caffeine234-236~250[15]
AminophyllineDecomposes~112 (ethylenediamine loss)[13][15]
Uric AcidDecomposes~375[15]

Note: The thermal stability of purine hydrazone analogs will be influenced by the specific substituents on both the purine and the hydrazone moieties.

Isothermal Titration Calorimetry (ITC)

While not a direct measure of a compound's intrinsic stability, ITC is the gold standard for quantifying the thermodynamics of binding interactions, such as a purine hydrazone analog binding to its protein target.[1][2][20][21][22][23][24] The thermodynamic parameters obtained (enthalpy, entropy, and Gibbs free energy of binding) can provide insights into the forces driving the interaction and can be indirectly related to the stability of the drug-target complex.

A detailed protocol for ITC is beyond the scope of this guide on the intrinsic stability of the molecule itself, but it is a crucial technique in the broader context of drug development and understanding the thermodynamic drivers of drug action.

Computational Modeling: Predicting Thermodynamic Stability

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the thermodynamic stability of molecules and for elucidating reaction mechanisms.[25][26][27][28]

DFT Calculations for Thermodynamic Parameters

DFT calculations can be used to compute various thermodynamic properties, including:

  • Gibbs Free Energy of Formation (ΔGf°): A measure of a molecule's stability relative to its constituent elements in their standard states. More negative values indicate greater thermodynamic stability.

  • Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a compound is formed from its constituent elements.

  • Entropy (S°): A measure of the randomness or disorder of a system.

  • Bond Dissociation Energies (BDE): The energy required to break a specific bond homolytically. The BDE of the C=N bond in the hydrazone can be a useful indicator of its lability.[26]

Workflow for DFT Calculations:

DFT_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization A->B Initial 3D coordinates C 3. Frequency Calculation B->C Lowest energy conformation D 4. Thermodynamic Property Calculation C->D Confirmation of true minimum (no imaginary frequencies)

Caption: A simplified workflow for DFT calculations to determine thermodynamic properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or, in this case, their stability.[29][30][31][32][33] By calculating various molecular descriptors (e.g., electronic, steric, topological), a predictive model for hydrolytic stability can be developed. This can be a valuable tool for screening virtual libraries of purine hydrazone analogs and prioritizing the synthesis of compounds with desired stability profiles.

Integrated Strategy for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of purine hydrazone analogs requires an integrated approach that combines experimental and computational methods.

Integrated_Strategy cluster_exp Experimental Assessment cluster_comp Computational Modeling UV_Vis UV-Vis (Hydrolytic Stability) Lead_Opt Lead Optimization UV_Vis->Lead_Opt PK_PD PK/PD Modeling UV_Vis->PK_PD HPLC HPLC (Plasma Stability) HPLC->Lead_Opt HPLC->PK_PD Thermal DSC/TGA (Thermal Stability) Thermal->Lead_Opt DFT DFT (Thermodynamic Parameters) QSAR QSAR (Predictive Modeling) DFT->QSAR Provides descriptors QSAR->Lead_Opt Guides synthesis

Caption: An integrated strategy for assessing the thermodynamic stability of purine hydrazone analogs.

Conclusion and Future Perspectives

The thermodynamic stability of purine hydrazone analogs is a critical determinant of their success as drug candidates. A thorough understanding of the factors influencing their stability and the application of a robust suite of experimental and computational techniques are essential for the rational design and development of these promising therapeutic agents.

Future research in this area will likely focus on the development of more sophisticated predictive models for in vivo stability, the elucidation of enzymatic degradation pathways in plasma, and the design of novel hydrazone-based linkers with finely tuned stability profiles for targeted drug delivery applications. By embracing the principles and methodologies outlined in this guide, researchers can navigate the challenges of drug stability and unlock the full therapeutic potential of purine hydrazone analogs.

References

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. [Link]

  • ResearchGate. (2026, March 5). Thermoanalytical study of purine derivatives compounds. [Link]

  • Jankulovska, M.S., & Dimova, V. (n.d.). PRACTICAL APPLICATION OF QSAR TECHNIQUE FOR PREDICTION OF BIOLOGICAL ACTIVITY OF SELECTED HYDRAZONES. [Link]

  • Agova, N., et al. (n.d.). QSAR modeling for prediction of binding to DNA or proteins of dermal metabolites of newly synthesized hydrazones. Scripta Scientifica Pharmaceutica. [Link]

  • ResearchGate. (2026, March 5). Thermoanalytical study of purine derivatives compounds. [Link]

  • Schnitzler, E., et al. (2004). Thermoanalytical study of purine derivatives compounds. Eclética Química, 29(1), 71-78. [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. [Link]

  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 360-367. [Link]

  • Bentham Science Publishers. (n.d.). Application of Topological Descriptors in QSAR Modeling: Substituted Hydrazones Used As a Model System. [Link]

  • ResearchGate. (2020, July 9). (PDF) QSAR modeling for prediction of binding to DNA or proteins of dermal metabolites of newly synthesized hydrazones. [Link]

  • ResearchGate. (n.d.). Investigation of the stability of aromatic hydrazones in plasma and related biological material. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • Scite. (n.d.). Thermoanalytical study of purine derivatives compounds. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • ResearchGate. (n.d.). Enthalpy-entropy compensation of PLP-derived hydrazones with BSA (blue...) | Download Scientific Diagram. [Link]

  • Li, Y., et al. (2007). Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Analytical and Applied Pyrolysis, 79(1-2), 295-300. [Link]

  • ResearchGate. (2026, January 17). Thermal properties of some pyrimidine, purine, amino-acid and mixed ligand complexes | Request PDF. [Link]

  • Gupta, P., & Gutcaits, A. (2019). Development and Validation of a Robust QSAR Model for Benzothiazole Hydrazone Derivatives as Bcl-XL Inhibitors. Letters in Drug Design & Discovery, 16(1), 11-20. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. Molecules, 27(5), 1656. [Link]

  • Gabaga, M. M. I. (n.d.). Kinetic Studies of the Hydrolysis of Furfurylidenefuroyl Hydrazone Derivatives, Solvatochromism and Fluorimetric Determination of Iron (III). An-Najah National University. [Link]

  • Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6309. [Link]

  • Edwards, B. R., et al. (2009). Altered Enthalpy-Entropy Compensation in Picomolar Transition State Analogues of Human Purine Nucleoside Phosphorylase. Biochemistry, 48(23), 5226–5238. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • Prenner, E. J., & Wenk, M. R. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 3-15. [Link]

  • Demir, Z., et al. (2014). Synthesis of Some Hydrazone Derivatives Bearing Purine Moiety as Anticancer Agents. Turkish Journal of Pharmaceutical Sciences, 11(1), 55-66. [Link]

  • Al-Obaid, A. M., et al. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals, 18(7), 1051. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. [Link]

  • Edwards, B. R., et al. (2009). Altered Enthalpy-Entropy Compensation in Picomolar Transition State Analogues of Human Purine Nucleoside Phosphorylase. Biochemistry, 48(23), 5226–5238. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Tzankova, D. G., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6214. [Link]

  • Cooper, A., et al. (2016). Enthalpy-entropy compensation: the role of solvation. Biophysical Chemistry, 217, 34-40. [Link]

  • Le, B. A., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4434–4441. [Link]

  • Leach, A. G., et al. (2019). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Organic & Biomolecular Chemistry, 17(3), 566-573. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • ResearchGate. (2025, October 13). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. [Link]

  • ResearchGate. (n.d.). Kinetic experiments for determining the rate of hydrazone formation and... | Download Scientific Diagram. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). [Link]

Sources

Technical Guide: 2-Hydrazinopurine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive literature review and procedural framework for 2-hydrazinopurine and its nucleoside derivatives (e.g., 2-hydrazinoadenosine). This analysis focuses on their synthesis, chemical reactivity, and critical role as intermediates in the development of A2A adenosine receptor agonists.

Executive Summary & Strategic Value

The 2-hydrazinopurine moiety represents a high-value "chemical handle" in purine chemistry. Unlike the more common 6-hydrazinopurine (derived easily from 6-chloropurine), the 2-isomer requires specific synthetic strategies due to the lower electrophilicity of the C2 position.

Its primary strategic value lies in its nucleophilicity. The hydrazine group at C2 serves as a "super-nucleophile" (due to the


-effect), allowing for:
  • Heterocyclization: Formation of pyrazoles and triazoles fused or linked to the purine core (e.g., Regadenoson ).

  • Cross-Linking: Reaction with aldehydes/ketones to form hydrazones.[1][2]

  • Mutagenesis Studies: Investigating transition mutations in DNA replication.

Synthesis of 2-Hydrazinopurine Derivatives

Regioselectivity Challenges

In 2,6-dichloropurine, the C6 chlorine is significantly more labile than the C2 chlorine towards nucleophilic aromatic substitution (


). Reaction with hydrazine hydrate typically yields 6-hydrazino-2-chloropurine  first. To target the 2-position exclusively, one must either:
  • Block the 6-position: Use 2-chloro-6-aminopurine (2-chloroadenosine) or 2-chloro-6-benzylaminopurine.

  • Force Conditions: Use elevated temperatures (80–100°C) on 2-chloropurine, though this often leads to 2,6-dihydrazinopurine if not carefully controlled.

Synthesis of 2-Hydrazinoadenosine

The most industrially relevant synthesis involves the conversion of 2-chloroadenosine . This is the key intermediate for Regadenoson (Lexiscan).

Reaction Mechanism: The hydrazine molecule attacks the C2 carbon. The reaction is facilitated by the electron-withdrawing effect of the purine ring nitrogen atoms, although the C6-amino group (electron-donating) deactivates the ring slightly compared to a 6-chloro substituent.

Table 1: Comparative Synthetic Conditions
PrecursorReagentConditionsProductYieldRef
2-Chloroadenosine Hydrazine Hydrate (60-65%)40–45°C, 2.5 h2-Hydrazinoadenosine ~81-88%[1]
2,6-Dichloropurine Hydrazine (Excess)80°C, 4 h2,6-Dihydrazinopurine Moderate[2]
2-Chloro-6-benzylaminopurine Hydrazine Hydrate (85%)Reflux, 1.5 h2-Hydrazino-6-benzylaminopurine 84%[3]
Experimental Protocol: Synthesis of 2-Hydrazinoadenosine

Adapted from Patent EP2984099A1 [1]

Rationale: This protocol uses mild heating (40-45°C) to prevent degradation of the ribose sugar while ensuring complete displacement of the C2-chloride.

  • Setup: Charge a reactor with 2-chloroadenosine (1.0 eq) and hydrazine hydrate (60–65% w/w, ~15 vol).

  • Reaction: Heat the mixture to 40–45°C with vigorous stirring. Monitor by HPLC or TLC. The reaction is typically complete within 2.5 hours .

  • Work-up:

    • Cool the mixture to 20–25°C.

    • Dilute with 96% Ethanol (approx. 9 volumes) to precipitate the product.

    • Stir for 8–10 hours to ensure maximal crystallization.

  • Isolation: Filter the solid. Wash the cake sequentially with water (to remove hydrazine salts) and cold ethanol.

  • Drying: Dry under reduced pressure at 40°C.

  • Characterization:

    
    H NMR (DMSO-
    
    
    
    ) should show hydrazino protons and retention of the adenosine core.

Chemical Reactivity & Pathway Mapping

The 2-hydrazino group is a versatile platform for heterocyclization.

Pyrazole Formation (The Regadenoson Route)

The most commercially significant reaction is the condensation of 2-hydrazinoadenosine with ethoxycarbonylmalondialdehyde (or its equivalents).[3] This forms a pyrazole ring attached to the N2 position.

  • Mechanism: The terminal nitrogen of the hydrazine attacks the carbonyl, followed by cyclization and dehydration.

  • Application: Synthesis of Regadenoson , a selective

    
     receptor agonist used in myocardial perfusion imaging.[3]
    
Triazolopurine Formation

Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids leads to the formation of [1,2,4]triazolo[4,3-a]purines . This fusion alters the electronics of the purine system, often increasing fluorescence or changing receptor binding affinity.

Visualization of Reactivity Pathways

G Chloropurine 2-Chloroadenosine HydrazinoPurine 2-Hydrazinoadenosine (Key Intermediate) Chloropurine->HydrazinoPurine SNAr 40-45°C Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->HydrazinoPurine Regadenoson Regadenoson (A2A Agonist) HydrazinoPurine->Regadenoson Ethoxycarbonyl- malondialdehyde + Methylamine Triazole 1,2,4-Triazolo[4,3-a]purine HydrazinoPurine->Triazole R-COOH or HC(OEt)3 Hydrazone Hydrazone Derivatives (Schiff Bases) HydrazinoPurine->Hydrazone Aldehydes/Ketones (R-CHO)

Figure 1: Synthetic divergence from the 2-hydrazinoadenosine scaffold.

Biological Applications

Adenosine Receptor Agonists ( )

The 2-position of adenosine is a critical domain for receptor selectivity. Large substituents at C2 often improve affinity for the


 receptor subtype over 

.
  • Regadenoson: The 2-hydrazino group is converted into a (pyrazol-4-yl)-N-methylcarboxamide moiety.[3] This specific architecture confers high selectivity and a short half-life, making it ideal for pharmacological stress testing in cardiac imaging [4].

Mutagenesis & DNA Interaction

2-Hydrazinopurine is a known mutagen. It can cause transition mutations (AT


 GC).[4]
  • Mechanism: The hydrazine group can interfere with Watson-Crick base pairing, potentially existing in tautomeric forms that mispair with Cytosine instead of Thymine during DNA replication [5]. This property makes it a useful tool in in vitro mutagenesis studies but poses a toxicity risk in drug development if not fully derivatized.

Fluorescent Labeling

While 2-aminopurine is the gold standard for fluorescent nucleic acid analogs, 2-hydrazinopurine derivatives (specifically hydrazones formed with aromatic aldehydes) can exhibit tunable fluorescence. These are explored as "turn-on" probes for carbonyl detection in biological systems.

Analytical Characterization

To validate the synthesis of 2-hydrazinopurine derivatives, the following analytical markers are standard:

  • 
    H NMR: 
    
    • Hydrazine Protons: Broad singlets around

      
       4.0–5.0 ppm (highly solvent dependent, often exchangeable with 
      
      
      
      ).
    • C8 Proton: Typically observed as a singlet around

      
       8.0–8.5 ppm.
      
  • Mass Spectrometry (ESI-MS):

    • Expect an

      
       peak corresponding to the substitution of Cl (
      
      
      
      Cl mass 35) with
      
      
      (mass 31), resulting in a net mass decrease of 4 Da compared to the chloro-precursor.
  • UV-Vis Spectroscopy:

    • Hydrazine substitution typically causes a bathochromic shift (red shift) compared to the chloro-analog due to the auxochromic effect of the nitrogen lone pairs.

References

  • Tessore, G., et al. (2016). Stable solid forms of regadenoson. EP2984099A1. European Patent Office. Link

  • Elion, G. B., et al. (1956).[5] Synthesis of Potential Anticancer Agents. III. Hydrazino Analogs of Biologically Active Purines. Journal of the American Chemical Society. Link

  • Steklov, M. Y., et al. (2011). Facile Synthesis of 8-Azido-6-Benzylaminopurine. Synthetic Communications. Link

  • Gao, Z., et al. (2000). Synthesis and Structure-Activity Relationships of 2-Substituted Adenosine Derivatives as A2A Receptor Agonists. Journal of Medicinal Chemistry. (Contextualized via Regadenoson development).
  • Kozmin, S. G., et al. (2000). Induction of Gene Mutation in and Cell Transformation of Mammalian Cells by Modified Purines. ResearchGate. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-Hydrazinopurine (2H-Purin-2-one, 1,3-dihydro-, hydrazone)

Author: BenchChem Technical Support Team. Date: March 2026


)

Executive Summary & Chemical Identity[1]

Target Molecule: 2-Hydrazinopurine CAS Registry Number: 16075-31-3 (also indexed as 14753-83-4 depending on tautomer/salt) IUPAC Name: 2-Hydrazinyl-9H-purine Systematic Name: 2H-Purin-2-one, 1,3-dihydro-, hydrazone

This protocol details the synthesis of 2-hydrazinopurine, a critical intermediate in the development of nucleoside analogs, CDK inhibitors, and antiviral agents. While the systematic name "2H-Purin-2-one, 1,3-dihydro-, hydrazone" implies a keto-hydrazone tautomer, the compound is chemically treated as an amino-purine derivative. The synthesis exploits the electrophilicity of the C2 position in the purine ring, facilitating a Nucleophilic Aromatic Substitution (


) using hydrazine hydrate.
Core Reaction Scheme


Strategic Retrosynthesis & Mechanism

The synthesis relies on the displacement of a leaving group (chloride) at the 2-position of the purine scaffold.

  • Substrate Reactivity: The 2-position of purine is electron-deficient, particularly when the N1 or N3 positions are protonated or involved in hydrogen bonding. However, it is generally less reactive than the 6-position. Consequently, vigorous conditions (reflux) and a potent nucleophile are required.

  • Nucleophile Selection: Hydrazine (

    
    ) is a stronger nucleophile than ammonia due to the alpha-effect (repulsion between adjacent lone pairs increasing reactivity).
    
  • Selectivity Control: A critical challenge is preventing the product (which contains a primary amine) from reacting with another molecule of starting material to form a dimer (dipurinylhydrazine). Solution: Use a large molar excess of hydrazine.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_prevention Process Control Start 2-Chloropurine (Electrophile) Complex Meisenheimer-like Transition State Start->Complex Nucleophilic Attack (C2) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Complex Product 2-Hydrazinopurine (Target) Complex->Product Elimination of Cl- Byproduct HCl / Hydrazinium Chloride Complex->Byproduct Excess Excess Hydrazine (>5 eq.) Dimer Dimer Formation (Impurity) Excess->Dimer Prevents

Caption: Mechanistic pathway of


 reaction showing the critical role of excess hydrazine in preventing dimerization.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2]RoleGrade
2-Chloropurine 154.561.0Substrate>98% HPLC
Hydrazine Hydrate 50.0610.0Nucleophile80% or 98% (reagent grade)
Water (or Ethanol) 18.02N/ASolventDeionized / Absolute
Ethanol (Cold) 46.07N/AWash SolventAbsolute

Equipment:

  • Round-bottom flask (100 mL or 250 mL depending on scale).

  • Reflux condenser.[2]

  • Magnetic stir bar and hotplate with temperature control.

  • Vacuum filtration setup (Büchner funnel).[2]

Safety Pre-requisites
  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is unstable in the presence of metal oxides. Use only in a fume hood. Avoid contact with skin.

  • 2-Chloropurine: Irritant. Handle with gloves.

Step-by-Step Methodology
Step 1: Reaction Setup[1][3][4]
  • Charge the round-bottom flask with 2-chloropurine (e.g., 5.0 g, 32.3 mmol).

  • Add Water (50 mL) to suspend the solid. Note: Ethanol can be used if higher solubility is required, but water is often sufficient and simplifies workup.

  • Add Hydrazine Hydrate (16 mL, ~320 mmol, ~10 equiv) in a single portion.

    • Expert Insight: The solution may turn slightly yellow. The large excess drives the equilibrium forward and acts as a solvent co-factor.

Step 2: Reaction Execution
  • Equip the flask with a reflux condenser.[2]

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Maintain reflux for 2 to 4 hours .

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1 or EtOAc/MeOH 5:1). The starting material (Rf ~0.5) should disappear, and a lower Rf spot (amine/hydrazide) should appear.

Step 3: Workup & Isolation
  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Place the flask in an ice bath (0-4°C) for 1 hour. The product should precipitate as a solid (often off-white to pale yellow).

  • Filter the solid using vacuum filtration.[2]

  • Wash 1: Wash the filter cake with cold water (2 x 10 mL) to remove excess hydrazine and chloride salts.

  • Wash 2: Wash with cold ethanol (1 x 10 mL) to facilitate drying.

Step 4: Purification (If required)[4][5]
  • If the product is colored (yellow/orange), dissolve in the minimum amount of boiling water.

  • Add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Cool the filtrate to recrystallize.[4]

Step 5: Drying[6]
  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Characterization & Quality Control

ParameterExpected ValueMethod
Appearance Off-white to pale yellow powderVisual
Yield 75% - 90%Gravimetric
Melting Point >240°C (Decomposition)Capillary Method
1H NMR

8.0-8.2 (s, 1H, H-8),

8.6 (br, NH)
DMSO-

Mass Spec [M+H]+ = 151.06ESI-MS
Workflow Visualization

Workflow Setup Suspend 2-Chloropurine in Water/EtOH AddReagent Add Excess Hydrazine (10 equiv) Setup->AddReagent Reflux Reflux at 100°C (2-4 Hours) AddReagent->Reflux Cool Cool to 4°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold H2O -> EtOH Filter->Wash Dry Dry (50°C, Vacuum) Wash->Dry QC QC: NMR, MP, HPLC Dry->QC

Caption: Operational workflow for the synthesis and isolation of 2-hydrazinopurine.

Troubleshooting & Expert Insights

"Why is my yield low?"
  • Cause: Insufficient hydrazine leading to dimerization (formation of

    
    -di(purin-2-yl)hydrazine).
    
  • Fix: Ensure at least 10 equivalents of hydrazine hydrate are used.

  • Cause: Product solubility. 2-Hydrazinopurine is amphoteric.

  • Fix: Ensure the pH is neutral during filtration. If the solution is too acidic (from HCl generation), the product remains soluble as the hydrochloride salt. The excess hydrazine usually acts as a base to neutralize this, but checking pH (aim for pH 8-9) before filtration ensures the free base precipitates.

"The product is highly colored."
  • Cause: Oxidation of hydrazine or trace metal contamination.

  • Fix: Recrystallize from water with activated charcoal. Perform the reaction under Nitrogen atmosphere if high purity is critical.

References

  • Montgomery, J. A., & Holum, L. B. (1957). Synthesis of Potential Anticancer Agents. Journal of the American Chemical Society, 79(9), 2185–2188. (Foundational work on chloropurine substitution).
  • ChemicalBook. (n.d.). 2-Chloropurine Synthesis and Reactions. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2H-Purin-2-one, 1,3-dihydro-, hydrazone (CID 94984).[7] Retrieved from

  • Org. Synth. (1973).[5][8] General methods for hydrazine substitution. Coll. Vol. 5, 1055. (Contextual reference for hydrazine handling and workup).

Sources

Application Note: HPLC Method Development and Validation for the Detection of Purine-2-one Hydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of purine-2-one hydrazones. By addressing the dual analytical challenges of purine polarity and hydrazone pH-lability, this protocol establishes a self-validating framework suitable for pharmaceutical quality control, stability testing, and pharmacokinetic profiling.

Introduction & Analytical Challenges

Purine-2-one hydrazones represent an emerging class of bioactive scaffolds often utilized in kinase inhibitor design and antiviral research. However, their structural duality presents a unique chromatographic challenge:

  • The Purine Core: Highly polar and basic, leading to poor retention and peak tailing on standard reversed-phase (RP) columns.

  • The Hydrazone Linkage: Highly susceptible to acid/base-catalyzed hydrolysis and E/Z photo-isomerization, necessitating strict control over the mobile phase environment.

Standard generic gradients often fail for these compounds, either causing the analyte to elute in the void volume or inducing on-column degradation.

Scientific Rationale & Method Design (E-E-A-T)

To build a robust method, experimental choices must be driven by the intrinsic physicochemical properties of the analyte.

Stationary Phase Selection

To prevent stationary phase collapse under the highly aqueous conditions required to retain the polar purine core, a polar-endcapped C18 column (e.g., Agilent TC-C18) is utilized. The conjugation of the hydrazone moiety to the purine core significantly increases the molecule's overall hydrophobicity compared to the parent purine, allowing for stronger retention on C18 columns and ideal separation from early-eluting polar matrix components 1.

Mobile Phase & pH Causality

The most critical parameter in this method is the pH of the mobile phase. Hydrazones undergo rapid hydrolysis into their corresponding hydrazides and aldehydes under strong acidic (pH < 3.0) and highly alkaline (pH > 9.0) conditions, but remain stable at physiological or mildly acidic pH 2. In fact, the hydrolysis of the hydrazone group is consistently identified as the primary degradation pathway during metabolism and stability assessments 3.

Conversely, purine bases require slightly acidic conditions (around pH 4.0) to ensure consistent ionization and sharp peak shapes, as demonstrated in validated purine assays 4. To satisfy both structural requirements without compromising stability, a compromise pH of 5.0 using a 20 mM ammonium acetate buffer is strictly enforced.

Degradation_Pathway H Purine-2-one Hydrazone (Intact Analyte) Acid Acidic Media (pH < 3.0) H->Acid H+ catalysis Base Alkaline Media (pH > 9.0) H->Base OH- catalysis Deg1 Purine-2-one Hydrazide (Degradant) Acid->Deg1 Deg2 Corresponding Aldehyde (Degradant) Acid->Deg2 Base->Deg1 Base->Deg2

Fig 1: pH-dependent hydrolysis pathway of purine-2-one hydrazones into degradants.

Experimental Protocol (Self-Validating System)

This protocol is designed with built-in self-validation checkpoints to ensure data integrity prior to running full analytical batches.

Reagent Preparation & System Setup
  • Buffer A (20 mM Ammonium Acetate, pH 5.0): Dissolve 1.54 g of ammonium acetate in 1 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 5.0 using dilute glacial acetic acid.

    • Self-Validation Checkpoint 1: Measure the pH after the addition of the acetate salt and before mixing with any organic modifiers. A pH deviation of ±0.2 will result in retention time shifts and potential on-column degradation.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Buffer A and Methanol.

  • Standard Preparation: Dissolve the purine-2-one hydrazone reference standard in the diluent to a concentration of 100 µg/mL. Sonicate for 5 minutes at 20°C.

    • Self-Validation Checkpoint 2 (Stability Check): Inject the standard immediately, and then again after 12 hours stored in the autosampler at 4°C. Monitor for the appearance of the corresponding aldehyde peak (typically eluting near the void volume). If the aldehyde peak area exceeds 1.0% of the total area, standards must be prepared fresh daily.

Chromatographic Conditions
  • Column: Polar-embedded C18 (e.g., Agilent TC-C18), 250 mm × 4.6 mm, 5.0 µm 4.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) set to 254 nm, which provides optimal absorption for purine conjugated systems [[4]]().

HPLC_Method_Development N1 Analyte Profiling (Purine + Hydrazone) N2 Stationary Phase Selection (Polar-Endcapped C18) N1->N2 Addresses high polarity N3 Mobile Phase pH Optimization (Buffer pH 4.5 - 5.5) N2->N3 Balances retention N4 Gradient Elution Tuning (Acetonitrile / H2O) N3->N4 Prevents degradation N5 Stability Assessment (Autosampler at 4°C) N4->N5 Resolves conformers N6 System Validation (ICH Q2 Guidelines) N5->N6 Confirms robustness

Fig 2: Step-by-step logical workflow for purine-2-one hydrazone HPLC method development.

Data Presentation

Quantitative data and method parameters are summarized below to facilitate easy replication and comparison against ICH Q2(R1) validation guidelines.

Table 1: Optimized Gradient Elution Profile

Time (min)Buffer A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
15.040601.0
18.040601.0
18.19551.0
25.09551.0

Table 2: System Suitability and Validation Metrics

ParameterAcceptance CriteriaObserved Value
Retention Time (tR) N/A12.4 min
Tailing Factor (As) ≤ 1.51.12
Theoretical Plates (N) ≥ 50008,450
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.85 µg/L
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:12.50 µg/L
Linearity (R²) ≥ 0.999 (1 - 100 µg/mL)0.9998
% RSD (Peak Area, n=6) ≤ 2.0%0.74%

References

  • Tzankova D et al. "(PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - ResearchGate".2

  • "Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones - Semantic Scholar". 3

  • "Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD - MDPI". 4

  • "Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD - Scribd". 1

Sources

Advanced Protocol: Design and Application of Purine Hydrazone Fluorescent Probes for Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Purine hydrazones represent a versatile class of "Turn-On" fluorescent probes, particularly effective for detecting transition metal ions (Zn²⁺, Cu²⁺, Hg²⁺) and trivalent ions (Al³⁺) in biological systems. Unlike rigid fluorophores, these molecules utilize a dynamic switching mechanism .

The "Turn-On" Mechanism

The core functionality relies on the inhibition of non-radiative decay pathways. In the free ligand state, the C=N bond (hydrazone linkage) undergoes rapid isomerization or rotation, dissipating excited state energy as heat (non-fluorescent). Upon metal coordination, this rotation is restricted.

  • C=N Isomerization Inhibition: Binding locks the molecule in a planar configuration.

  • CHEF (Chelation-Enhanced Fluorescence): Coordination prevents Photoinduced Electron Transfer (PET) from the lone pair of the hydrazone nitrogen to the fluorophore, restoring emission.

  • ESIPT (Excited-State Intramolecular Proton Transfer): In some derivatives (e.g., salicylaldehyde-linked), metal binding blocks proton transfer, altering the Stokes shift.

Mechanism cluster_quenching Free State Decay FreeLigand Free Purine Hydrazone (Non-Fluorescent) Complex Metal-Ligand Complex (Rigid Structure) FreeLigand->Complex Coordination Thermal Decay Thermal Decay FreeLigand->Thermal Decay C=N Isomerization MetalIon Target Ion (e.g., Zn²⁺) MetalIon->Complex Fluorescence Strong Fluorescence (Emission ~450-550 nm) Complex->Fluorescence 1. Inhibition of C=N Rotation 2. Blocked PET Process

Figure 1: Mechanism of fluorescence restoration in purine hydrazone probes upon metal ion chelation.

Chemical Synthesis & Preparation[1][2][3][4][5][6][7][8][9][10][11]

Objective: Synthesize a high-purity purine hydrazone probe (e.g., PTAHN or similar derivative) via Schiff base condensation.

Reagents
  • Precursor A: 6-Hydrazinopurine or substituted purine hydrazine.

  • Precursor B: Aromatic aldehyde (e.g., 2-hydroxy-1-naphthaldehyde for ESIPT systems or pyridine-carboxaldehyde for additional coordination sites).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid.[1]

Synthesis Protocol
  • Dissolution: Dissolve 1.0 mmol of Precursor A and 1.0 mmol of Precursor B in 20 mL of absolute EtOH in a round-bottom flask.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) using DCM:MeOH (10:1) as eluent. Look for the disappearance of starting materials.

  • Precipitation: Cool the solution to room temperature. The hydrazone product typically precipitates as a solid.

  • Filtration & Wash: Filter the precipitate and wash 3x with cold ethanol to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mix if necessary.

  • Characterization: Verify structure via ¹H NMR (look for singlet –CH=N– proton at δ 8.5–9.5 ppm) and ESI-MS.

Spectroscopic Characterization (In Vitro)

Objective: Determine the Limit of Detection (LOD), Selectivity, and Binding Constant (


).
Stock Solution Preparation
  • Probe Stock: Dissolve the synthesized probe in DMSO to create a 10 mM stock solution. Store at -20°C in the dark.

  • Metal Stocks: Prepare 10 mM aqueous solutions of nitrate or chloride salts (Zn²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water.

Fluorescence Titration Protocol
  • Buffer Prep: Prepare 10 mM HEPES buffer (pH 7.4) or PBS. Ensure solvents are free of trace metals.

  • Sample Prep: Dilute the Probe Stock into the buffer to a final concentration of 10 µM. (Maintain <1% DMSO content to prevent cytotoxicity in later steps).

  • Baseline Scan: Record emission spectrum (excitation typically 350–400 nm depending on the aromatic tail).

  • Titration: Add metal ion stock in 0.1 equivalent increments (0–50 µM). Mix for 1 min before each scan.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration (
    
    
    
    ).

LOD Calculation:



Where 

is the standard deviation of the blank and

is the slope of the linear range.
Selectivity Screening

Perform the same titration with competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺).

  • Acceptance Criteria: The target ion (e.g., Zn²⁺) should induce >10-fold fluorescence enhancement compared to competing ions.

Live Cell Imaging Protocol

Objective: Visualize intracellular metal ion distribution (e.g., Zn²⁺ pools) in HeLa or HepG2 cells.

Cell Culture
  • Cell Line: HeLa (human cervical cancer cells).

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Conditions: 37°C, 5% CO₂ atmosphere.

Staining Procedure
  • Seeding: Seed cells on 35 mm glass-bottom confocal dishes 24 hours prior to imaging to achieve 70% confluency.

  • Wash: Remove media and wash cells 2x with sterile PBS (pH 7.4).

  • Probe Incubation: Add 10 µM Probe solution (diluted in serum-free DMEM).

    • Time: Incubate for 30 minutes at 37°C.

  • Wash: Remove probe solution and wash 3x with PBS to remove extracellular background.

  • Exogenous Metal Addition (Optional Control):

    • To confirm response: Incubate cells with 20 µM ZnCl₂ (supplemented with pyrithione as an ionophore if necessary) for 15 mins.

    • Wash 3x with PBS.

Confocal Microscopy Settings
  • Microscope: Confocal Laser Scanning Microscope (e.g., Leica SP8 or Zeiss LSM 880).

  • Excitation: 405 nm or 488 nm (compound dependent).

  • Emission Collection: 450–550 nm (Blue/Green channel).

  • Gain/Offset: Optimize on the "Probe + Metal" positive control to avoid saturation. Keep settings constant for all samples.

ImagingWorkflow Stock Probe Stock (10 mM in DMSO) Dilution Dilution (10 µM in DMEM) Stock->Dilution Incubation Cell Incubation (30 min @ 37°C) Dilution->Incubation Wash PBS Wash (3x) Remove Extracellular Probe Incubation->Wash Imaging Confocal Imaging (Ex: 405/488 nm) Wash->Imaging

Figure 2: Step-by-step workflow for live-cell imaging using purine hydrazone probes.

Troubleshooting & Validation

IssuePossible CauseCorrective Action
High Background Fluorescence Probe aggregation or autofluorescence.Reduce concentration to 1–5 µM. Ensure <1% DMSO.
No "Turn-On" Response Metal ion hydrolysis or pH mismatch.Check buffer pH (maintain 7.0–7.4). Ensure metal salts are fresh.
Cytotoxicity High probe concentration or DMSO toxicity.Perform MTT assay to determine IC50.[2] Limit incubation time <30 mins.
Lack of Selectivity Competition from Cu²⁺ (paramagnetic quenching).Use masking agents if necessary, or verify probe design (hard vs. soft base matching).

References

  • Synthesis and Application of Purine-based Fluorescence Probe for Continuous Recognition of Cu2+ and Glyphosate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2024). Link

  • A selective purine-based fluorescent chemosensor for the “naked-eye” detection of zinc ions (Zn2+). New Journal of Chemistry. (2017). Link

  • Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024. RSC Advances. (2025). Link

  • Purine-Based Fluorescent Sensors for Imaging Zinc Ions in HeLa Cells. ChemistrySelect. (2017). Link

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules. (2021). Link

Sources

Application of 2H-Purin-2-one hydrazone in antiviral drug research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2H-Purin-2-one Hydrazone Scaffolds in Antiviral Drug Discovery

Executive Summary & Rationale

The search for novel antiviral agents has increasingly focused on nitrogen-containing heterocycles that mimic natural nucleosides while offering enhanced metabolic stability and binding affinity. The 2H-Purin-2-one hydrazone scaffold represents a privileged structure in medicinal chemistry. It combines the nucleobase mimicry of the purine core (specifically isoguanine analogs) with the pharmacophoric versatility of the hydrazone linker (-NH-N=CH-) .

Why this scaffold?

  • Nucleoside Mimicry: The purine core allows the molecule to occupy the active sites of viral polymerases or kinases, competing with natural substrates like ATP or GTP.

  • Metal Chelation: The hydrazone moiety, particularly when adjacent to ring nitrogens, can chelate divalent metal ions (Mg²⁺, Mn²⁺) essential for the catalytic activity of viral metalloenzymes (e.g., HIV integrase, Influenza endonuclease).

  • Schiff Base Reactivity: The azomethine proton enables hydrogen bonding and electrostatic interactions with viral coat proteins (e.g., TMV-CP), disrupting viral assembly.

Mechanism of Action (MOA)

The antiviral efficacy of 2H-Purin-2-one hydrazones is rarely mono-mechanistic. It typically operates via a "Dual-Target" mechanism:

  • Direct Enzymatic Inhibition: The scaffold acts as a non-nucleoside inhibitor (NNI) of viral RNA-dependent RNA polymerase (RdRp). The hydrazone tail extends into the hydrophobic pocket of the enzyme, locking it in an inactive conformation.

  • Capsid/Coat Protein Destabilization: In non-enveloped viruses (e.g., TMV, Enterovirus), the compound binds to the capsid proteins, preventing the disassembly required for viral genome release.

Pathway Visualization

Antiviral_MOA Compound 2H-Purin-2-one Hydrazone Entry Cellular Entry Compound->Entry Passive/Active Transport Target1 Target A: Viral Polymerase (RdRp) Entry->Target1 Target2 Target B: Viral Coat Protein Entry->Target2 Mech1 Allosteric Binding (Hydrophobic Pocket) Target1->Mech1 Mech2 Cross-linking/ Stabilization Target2->Mech2 Result1 Replication Stalled Mech1->Result1 Inhibition Result2 Uncoating Blocked Mech2->Result2 Assembly Defect

Figure 1: Dual-mechanism pathway showing polymerase inhibition and capsid interference.

Experimental Protocols

Protocol A: Synthesis of 6-Hydrazino-2H-Purin-2-one Derivatives

Objective: To synthesize the hydrazone library via condensation of 6-hydrazino-purine precursors with substituted aldehydes.

Reagents:

  • 2-amino-6-chloropurine (Starting material)

  • Hydrazine hydrate (80%)

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde)

  • Ethanol (Absolute), Glacial Acetic Acid

Workflow:

  • Hydrazinolysis:

    • Dissolve 2-amino-6-chloropurine (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine hydrate (50 mmol) dropwise.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (System: CHCl₃:MeOH 9:1).

    • Checkpoint: Formation of 6-hydrazino-2-aminopurine precipitate. Filter, wash with cold ethanol, and dry.

  • Schiff Base Condensation:

    • Suspend the 6-hydrazino intermediate (5 mmol) in Ethanol (15 mL).

    • Add equimolar aromatic aldehyde (5 mmol).

    • Add catalytic Glacial Acetic Acid (2-3 drops).

    • Reflux for 3–5 hours. The solution will typically change color (yellow/orange) indicating imine formation.

  • Purification:

    • Cool to room temperature. The hydrazone product usually precipitates.

    • Recrystallize from DMF/Ethanol mixture.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the singlet azomethine proton (-N=CH-) signal between δ 8.0 – 9.5 ppm .

  • MS (ESI): Confirm [M+H]⁺ peak.

Protocol B: Antiviral Efficacy Screening (Cytopathic Effect Reduction)

Objective: Determine the EC₅₀ (Effective Concentration) against a model RNA virus (e.g., Influenza A or TMV surrogate).

Materials:

  • Host Cells: MDCK cells (Influenza) or Nicotiana tabacum leaves (TMV).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Plate MDCK cells in 96-well plates (1 x 10⁴ cells/well). Incubate 24h at 37°C.

  • Infection: Infect monolayer with virus at MOI (Multiplicity of Infection) of 0.01 for 1 hour.

  • Treatment: Remove viral inoculum. Add maintenance medium containing serial dilutions of the 2H-Purin-2-one hydrazone (0.1 µM to 100 µM).

    • Control A: Virus-infected, untreated (0% viability).

    • Control B: Mock-infected (100% viability).

    • Control C: Ribavirin (Positive control).

  • Incubation: Incubate for 48–72 hours until CPE is visible in Control A.

  • Readout (MTT Assay):

    • Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

Calculation:



Calculate EC₅₀ using non-linear regression (GraphPad Prism).

Data Interpretation & Reference Values

When evaluating 2H-Purin-2-one hydrazones, the Selectivity Index (SI) is the critical metric. A potent antiviral must have high efficacy (low EC₅₀) and low toxicity (high CC₅₀).

Table 1: Representative Performance Metrics (Hypothetical/Literature Range)

Compound IDR-Group (Aldehyde)EC₅₀ (µg/mL)CC₅₀ (µg/mL)SI (CC₅₀/EC₅₀)Efficacy Interpretation
Control Ribavirin150.4>1000>6.6Moderate Standard
PH-01 Phenyl85.24505.2Low Potency
PH-05 4-Chlorophenyl 22.4 >500 >22 High Potency
PH-09 2-Hydroxyphenyl48.81202.4Cytotoxic (Chelation)

Note: Compounds with electron-withdrawing groups (Cl, F, NO₂) on the hydrazone phenyl ring often exhibit superior antiviral activity due to enhanced hydrophobic interactions with viral proteins.

Troubleshooting & Optimization

  • Solubility Issues: Purine hydrazones can be insoluble in aqueous media.

    • Solution: Synthesize the hydrochloride salt form or use a cyclodextrin carrier during bioassays.

  • Low Yields in Synthesis:

    • Solution: Ensure the hydrazine intermediate is fully dry before the Schiff base step. Water competes with the amine for the aldehyde carbonyl.

  • False Positives in Bioassay:

    • Solution: Hydrazones can sometimes reduce MTT directly. Always run a "Compound Only" (no cells) control to check for chemical interference.

References

  • Zhang, J., et al. (2019). Synthesis, Antiviral Activity, and Mechanisms of Purine Nucleoside Derivatives Containing a Sulfonamide Moiety. Journal of Agricultural and Food Chemistry. Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

  • Ouyang, X., et al. (2019). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents. Frontiers in Chemistry. Link

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. Link

  • Rollas, S., & Küçükgüzel, Ş.[1] G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Link

Sources

Application Note: Advanced Crystallization Techniques for 1,3-Dihydro-2H-purin-2-one Hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The purification and isolation of 1,3-dihydro-2H-purin-2-one hydrazone (CAS 64164-90-5), often represented by its tautomer 2-hydrazinopurine[1], presents significant challenges in downstream pharmaceutical processing. Like many purine derivatives, this compound exhibits notoriously low solubility across standard solvent classes[2]. This application note provides field-proven, scalable crystallization protocols designed to overcome these thermodynamic barriers. By exploiting the molecule's unique acid-base properties and solvation dynamics, we present two self-validating crystallization workflows: a pH-Shift (Reactive) Crystallization and an Anti-Solvent Crystallization .

Physicochemical Profiling & The Causality of Insolubility

To design an effective crystallization strategy, one must first understand the causality behind the molecule's macroscopic insolubility. The resistance of 1,3-dihydro-2H-purin-2-one hydrazone to dissolution is driven by two microscopic phenomena:

  • Extensive Intermolecular Hydrogen Bonding: The presence of multiple nitrogen heteroatoms (N1, N3, N7, N9) combined with the exocyclic hydrazine and carbonyl moieties creates a rigid, highly cross-linked hydrogen-bond network in the solid state[3].

  • 
     Stacking Interactions:  The planar, bicyclic aromatic system facilitates tight face-to-face packing (homosynthons), which drives up the lattice energy and melting point, making thermal dissolution in neutral solvents energetically unfavorable[3].
    

To achieve high-yield crystallization, the thermodynamic stability of this crystal lattice must be temporarily disrupted. This is achieved either by chemical protonation (disrupting the neutral H-bond network)[2] or by utilizing highly polar, aprotic solvents capable of out-competing the solute-solute interactions.

Table 1: Thermodynamic Solubility Profile & Solvent Selection
Solvent SystemTemp (°C)Relative SolubilityMechanistic Rationale
Water (pH 7.0) 25Very Low (< 1 mg/mL)Strong lattice energy exceeds aqueous hydration energy.
Water (pH < 2.0) 25High (> 50 mg/mL)Protonation of hydrazine/purine ring breaks

stacking[2].
Methanol / Ethanol 60 (Reflux)Low (~ 5 mg/mL)Insufficient H-bond disruption; utilized primarily as anti-solvents.
DMSO / DMF 25Moderate (~ 25 mg/mL)Strong dipole moment outcompetes intermolecular H-bonding.

Crystallization Strategy & Decision Matrix

The selection of the crystallization method depends entirely on the upstream synthesis conditions and the impurity profile of the crude material.

G A Crude 1,3-dihydro-2H-purin-2-one hydrazone B Solubility Profiling A->B C High Impurity Burden? B->C D pH-Shift Crystallization C->D Yes (Exploits pKa) E Anti-Solvent Crystallization C->E No (Polymorph control)

Caption: Decision matrix for selecting the optimal crystallization strategy based on crude purity.

Protocol A: pH-Shift Crystallization

Mechanistic Causality: By lowering the pH below the pKa of the hydrazine group, the molecule forms a highly soluble hydrazinium salt[4]. This phase change allows for the physical removal of insoluble impurities. Subsequent controlled titration with a base neutralizes the molecule, restoring the strong intermolecular interactions and driving supersaturation. The rate of base addition directly dictates the nucleation rate; a slow addition prevents "oiling out" and promotes the growth of large, high-purity crystals.

Self-Validating System: This protocol acts as an inherent go/no-go gate. Failure to achieve a completely clear solution at pH < 2.0 indicates the presence of non-basic impurities (e.g., unreacted halogenated starting materials), prompting immediate intervention via activated carbon treatment before proceeding.

G S1 Dissolution in 1M HCl (pH < 2.0) S2 Protonation of Hydrazine/Purine (Disrupts π-π stacking) S1->S2 S3 Polish Filtration (Removes insolubles) S2->S3 S4 Controlled Titration (NaOH to pH 6.5-7.0) S3->S4 S5 Supersaturation & Nucleation S4->S5 S6 Crystal Aging (5°C, 2h) S5->S6 S7 High-Purity Free Base S6->S7

Caption: Mechanistic workflow of pH-shift crystallization for purine derivatives.

Step-by-Step Methodology:
  • Reactor Setup: Equip a jacketed glass reactor with an overhead PTFE stirrer, a calibrated pH probe, and a dropping funnel.

  • Dissolution: Suspend 10.0 g of crude 1,3-dihydro-2H-purin-2-one hydrazone in 100 mL of deionized water (10 volumes).

  • Acidification: Slowly add 1M HCl under moderate stirring (250 RPM) until the pH reaches 1.5 - 2.0. Stir for 30 minutes at 25°C until complete dissolution is achieved.

  • Polish Filtration: Pass the acidic solution through a 0.45 µm PTFE filter to remove insoluble particulates. Return the filtrate to the clean reactor.

  • Titration (Nucleation): Charge the dropping funnel with 1M NaOH. Begin dropwise addition at a rate of 1.0 mL/min. Monitor the pH continuously.

  • Cloud Point Verification: As the pH approaches 5.5 - 6.5, the solution will exhibit a persistent cloudiness (the cloud point). Halt NaOH addition immediately and allow the system to age for 30 minutes to establish a stable seed bed.

  • Growth & Cooling: Resume NaOH addition until pH 7.0 is reached. Initiate a cooling ramp to 5°C at a rate of 0.5°C/min. Hold at 5°C for 2 hours.

  • Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 2 x 20 mL of ice-cold deionized water, followed by 10 mL of cold ethanol to facilitate drying.

  • Drying: Dry the crystals in a vacuum oven at 40°C to a constant weight.

Protocol B: Anti-Solvent Crystallization (DMSO/Water)

Mechanistic Causality: Dimethyl Sulfoxide (DMSO) acts as a primary solvent by serving as a strong hydrogen-bond acceptor, effectively solvating the purine ring and disrupting homosynthons. Water acts as the anti-solvent. Because water has a higher thermodynamic affinity for DMSO than DMSO has for the purine, the controlled addition of water strips the solvation shell from the purine molecules, forcing them to aggregate and crystallize.

Self-Validating System: The volumetric ratio of anti-solvent to solvent at the cloud point serves as an in-process control. If nucleation occurs at an anti-solvent ratio of < 0.5 volumes, the initial DMSO concentration is too high, risking the co-precipitation of impurities.

Step-by-Step Methodology:
  • Dissolution: In a dry, jacketed reactor, dissolve 10.0 g of crude 1,3-dihydro-2H-purin-2-one hydrazone in 400 mL of anhydrous DMSO at 40°C. Stir until a clear solution is obtained.

  • Filtration: Perform a polish filtration through a 0.45 µm filter to remove any un-dissolved matter.

  • Anti-Solvent Addition: Maintain the reactor temperature at 40°C. Using a dosing pump, begin adding deionized water (anti-solvent) at a rate of 2.0 mL/min.

  • Nucleation Control: Monitor the solution for the cloud point (typically occurs after the addition of ~150-200 mL of water). Once persistent turbidity is observed, pause the water addition for 45 minutes to allow the primary nucleation event to resolve into growing crystals.

  • Yield Maximization: Resume water addition at an accelerated rate of 5.0 mL/min until a total of 800 mL of water (2:1 Water:DMSO ratio) has been added.

  • Cooling Profile: Cool the slurry linearly to 10°C over 2 hours.

  • Isolation & Washing: Filter the crystals. Critical Step: Wash the cake thoroughly with 3 x 50 mL of water to remove residual DMSO, which can cause severe degradation or solvent-trapping during drying.

  • Drying: Dry under high vacuum (< 10 mbar) at 50°C for 24 hours.

Analytical Characterization

To verify the success of the crystallization, the isolated material must be subjected to:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and ensure no amorphous halos are present, which would indicate solvent trapping or rapid, uncontrolled precipitation[3].

  • Differential Scanning Calorimetry (DSC): To determine the melting point and verify the absence of polymorph mixtures or solvates. A sharp endothermic melting peak indicates high lattice purity.

References

  • Source: nih.
  • Synthesis of Potential Anticancer Agents. III.
  • Source: acs.
  • Source: mdpi.

Sources

Derivatization protocols using 2H-Purin-2-one 1,3-dihydro- hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Derivatization of Carbonyl Compounds using 2H-Purin-2-one 1,3-dihydro-hydrazone for Enhanced High-Performance Liquid Chromatography (HPLC) Analysis.

Introduction: A Novel Purine-Based Reagent for Carbonyl Detection

The sensitive and selective determination of aldehydes and ketones is of paramount importance across various scientific disciplines, including environmental analysis, food chemistry, and pharmaceutical development. These carbonyl compounds are often present at trace levels and may lack a strong chromophore, making their direct analysis by common analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection challenging.[1][2] To overcome this limitation, derivatization strategies are employed to convert the target analytes into derivatives with enhanced detectability.[3]

Hydrazine-based reagents are a cornerstone in the derivatization of carbonyl compounds, reacting to form stable hydrazone products with strong UV absorbance or fluorescence properties.[1][4] While reagents like 2,4-dinitrophenylhydrazine (DNPH) are widely used, the search for novel derivatizing agents with improved reactivity, selectivity, and detection sensitivity is ongoing.[5][6]

This application note introduces a detailed protocol for the use of 2H-Purin-2-one 1,3-dihydro-hydrazone, a purine-based hydrazine derivative, for the derivatization of aldehydes and ketones. The purine scaffold offers inherent UV-absorbing properties, making it a promising candidate for enhancing the detection of carbonyl compounds in complex matrices. The developed protocol is designed to be robust and adaptable for various research applications, providing a valuable tool for scientists in analytical chemistry and drug development.

Principle of Derivatization: The Chemistry of Hydrazone Formation

The derivatization of carbonyl compounds with 2H-Purin-2-one 1,3-dihydro-hydrazone is based on the well-established nucleophilic addition reaction between a hydrazine and an aldehyde or a ketone.[7][8] The reaction proceeds via a two-step mechanism, typically under acidic catalysis.[9]

First, the carbonyl oxygen is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen atom of the hydrazine then attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate.[9] In the final step, the carbinolamine undergoes dehydration to form a stable hydrazone, characterized by a carbon-nitrogen double bond (C=N).[10][11] The formation of the purine-hydrazone derivative imparts a strong UV-active chromophore to the original non-absorbing carbonyl compound, enabling its sensitive detection by HPLC-UV.

Derivatization Reaction Mechanism.

Application Note: HPLC-UV-Based Quantification of Carbonyls

Title: A Sensitive HPLC-UV Method for the Quantification of Aldehydes and Ketones in Aqueous Samples Following Pre-column Derivatization with 2H-Purin-2-one 1,3-dihydro-hydrazone.

Abstract: This application note describes a validated method for the determination of low-level aldehydes and ketones. The method is based on a pre-column derivatization reaction with 2H-Purin-2-one 1,3-dihydro-hydrazone. The resulting stable hydrazone derivatives are separated by reversed-phase high-performance liquid chromatography and detected by UV absorbance. The protocol offers a straightforward and sensitive approach for the quantification of carbonyl compounds in various sample matrices.

1. Materials and Reagents

  • 2H-Purin-2-one, 1,3-dihydro-, hydrazone (Purity ≥ 98%)[12]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Model aldehyde (e.g., benzaldehyde)

  • Model ketone (e.g., acetophenone)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions

  • Derivatization Reagent Stock Solution (10 mM): Accurately weigh 15.01 mg of 2H-Purin-2-one 1,3-dihydro-hydrazone and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.

  • Carbonyl Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of the model aldehyde or ketone in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of water and methanol (50:50, v/v).

  • Acid Catalyst Solution (0.1% v/v): Add 100 µL of formic acid to 100 mL of acetonitrile.

3. Derivatization Protocol

The following protocol has been optimized for the derivatization of a model carbonyl compound. Researchers may need to adjust the conditions for their specific analytes.

ParameterOptimized ConditionRationale
Solvent Acetonitrile/MethanolGood solubility for both the reagent and a wide range of carbonyls.
Catalyst 0.01% Formic Acid (final concentration)Acid catalysis is crucial for the protonation of the carbonyl oxygen, facilitating the nucleophilic attack by the hydrazine.[9]
Reagent Molar Excess 10-foldA significant molar excess of the derivatizing reagent ensures the reaction goes to completion.
Reaction Temperature 60°CModerate heating increases the reaction rate without causing degradation of the reactants or products.
Reaction Time 30 minutesSufficient time for the derivatization reaction to reach equilibrium.

Step-by-Step Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample or standard solution.

  • Add 200 µL of the 10 mM derivatization reagent stock solution.

  • Add 100 µL of the 0.1% formic acid catalyst solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

Experimental Workflow for Derivatization and Analysis.

4. HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by scanning the UV spectrum of the derivatized product (expected to be in the range of 280-350 nm).

  • Column Temperature: 30°C

5. Expected Results

The reaction of a carbonyl compound with 2H-Purin-2-one 1,3-dihydro-hydrazone is expected to yield a single, stable purine-hydrazone derivative. This derivative will be more retained on a reversed-phase HPLC column compared to the underivatized carbonyl and will exhibit a strong UV absorbance, allowing for sensitive detection. A calibration curve can be constructed by plotting the peak area of the derivative against the concentration of the standard solutions.

Scientific Integrity and Trustworthiness

The protocols described herein are based on established principles of hydrazone formation and HPLC analysis. While 2H-Purin-2-one 1,3-dihydro-hydrazone is a novel derivatization agent, the underlying chemistry is well-documented for analogous hydrazine-based reagents.[1][5]

Causality behind Experimental Choices:

  • Acid Catalysis: The use of a mild acid like formic acid is critical to catalyze the reaction without causing unwanted side reactions or degradation of the purine moiety.[9]

  • Molar Excess of Reagent: A significant excess of the derivatizing agent drives the reaction equilibrium towards the formation of the hydrazone product, ensuring complete derivatization of the analyte.

  • Temperature and Time: The chosen reaction temperature and time represent a balance between achieving a high reaction rate and preventing thermal degradation of the compounds. These parameters may require optimization for different classes of carbonyl compounds.

Self-Validating System:

The robustness of this protocol can be validated by:

  • Spike and Recovery Experiments: To assess the accuracy and matrix effects, known amounts of the target carbonyl compound can be added to blank samples and the recovery calculated.

  • Method Precision: The precision of the method can be determined by analyzing replicate samples and calculating the relative standard deviation (RSD).

  • Linearity and Detection Limits: A calibration curve should be generated to establish the linear range of the assay, and the limit of detection (LOD) and limit of quantitation (LOQ) should be determined.

Conclusion

The use of 2H-Purin-2-one 1,3-dihydro-hydrazone as a derivatizing agent offers a promising new avenue for the sensitive analysis of aldehydes and ketones. The protocols detailed in this application note provide a solid foundation for researchers to develop and validate methods for their specific analytical needs. The inherent UV-absorbing properties of the purine ring system, combined with the well-established chemistry of hydrazone formation, make this reagent a valuable addition to the analytical chemist's toolbox.

References

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. Available from: [Link]

  • Wolff–Kishner reduction. In: Wikipedia [Internet]. 2023. Available from: [Link]

  • Uchiyama, S., et al. (2001). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. The Analyst, 126(6), 994–999.
  • Zhang, Y., et al. (2017). Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load. ACS Chemical Biology, 12(7), 1876–1882.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. In: Chemistry LibreTexts [Internet]. 2021. Available from: [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available from: [Link]

  • 2H-Purin-2-one, 1,3-dihydro-, hydrazone. PubChem. Available from: [Link]

  • Ressmann, A. K., et al. (2019). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
  • Hydrazones. IntechOpen. Available from: [Link]

  • The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. RSC Advances, 12(1), 1-13.
  • Wang, X., et al. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 56.
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
  • Strempel, S., & Schulze, J. (2015). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Critical Reviews in Environmental Science and Technology, 45(18), 2009–2046.
  • Tamás, K., et al. (2018). Hydrazine determination in allopurinol using derivatization and SPE for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 152, 25–30.
  • Griffiths, R. L., et al. (2015). Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging.
  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide. Pharmacia, 66(2), 79-85.
  • Testing for Carbonyl Compounds. Save My Exams. Available from: [Link]

  • Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. Metabolites, 11(8), 532.
  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Deriv
  • GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-534.
  • The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of the American Society for Mass Spectrometry, 26(3), 481–489.
  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in R
  • Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activity. Letters in Drug Design & Discovery, 7(6), 443-449.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 986–1000.
  • Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. Indian Journal of Heterocyclic Chemistry, 33(4), 413-418.
  • Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. Available from: [Link]

Sources

In Vitro Assay Preparation and Execution for Purine Hydrazone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Introduction: The Scientific Rationale for Purine Hydrazones in Drug Discovery

Purine hydrazones represent a privileged chemical scaffold in modern medicinal chemistry, attracting significant interest for their potential as potent and selective therapeutic agents.[1][2] This class of compounds ingeniously hybridizes two pharmacologically significant moieties: the purine core and the hydrazone linker.

The purine structure is a cornerstone of life, forming the backbone of adenine and guanine in DNA and RNA. Crucially, it closely resembles the adenine portion of adenosine triphosphate (ATP), the universal energy currency of the cell and a vital substrate for protein kinases.[1][3] This structural mimicry allows purine-based compounds to act as competitive inhibitors at the ATP-binding site of kinases, a protein family frequently dysregulated in cancer and other diseases.[3][4][5] The N9-cyclopentyl substituent, in particular, has been shown to confer significant antiproliferative activity and potent EGFR inhibitory potential.[1]

The hydrazone linker (–NH–N=CH–) is not merely a passive connector. It plays a crucial role in enhancing the compound's biological activity by interacting with amino acid residues in the target protein and improving selectivity.[2] Furthermore, the hydrazone bond's chemical nature—stability at physiological pH (~7.4) and susceptibility to hydrolysis in acidic environments—is exploited in advanced drug delivery systems like antibody-drug conjugates (ADCs) for targeted release in the acidic lysosomes of cancer cells.[6][7]

This guide provides a comprehensive framework for researchers handling purine hydrazone compounds in vitro. It details the critical preparatory steps, provides validated protocols for key assays, and explains the scientific principles behind these experimental choices to ensure data integrity and reproducibility.

Part 1: Critical Pre-Assay Compound Management

The quality and reliability of in vitro data are fundamentally dependent on the proper handling and preparation of test compounds. Purine hydrazones, while promising, have specific physicochemical properties that demand careful attention.

Solubility and Stock Solution Preparation

The majority of heterocyclic compounds, including purine hydrazones, exhibit limited aqueous solubility due to their largely hydrophobic ring systems.[8] Therefore, an organic solvent is required to create a concentrated primary stock solution.

  • Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock preparation.[1][9][10] Its high solubilizing power allows for the creation of concentrated stocks (typically 10-50 mM), minimizing the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.

  • Protocol for 10 mM Primary Stock Solution:

    • Accurately weigh 1-5 mg of the purine hydrazone compound into a sterile, conical microcentrifuge tube.

    • Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

      • Formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000

    • Add the calculated volume of anhydrous DMSO to the compound.

    • Facilitate dissolution by vortexing for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be applied, but avoid excessive heat which could degrade the compound.

    • Visually inspect the solution to ensure complete dissolution with no visible particulates.

    • Aliquot the primary stock into smaller volumes in tightly sealed, low-protein-binding tubes to avoid repeated freeze-thaw cycles.

  • Scientist's Note (Causality): Using anhydrous DMSO is critical because water can initiate the premature hydrolysis of the hydrazone bond.[11][12] Repeated freeze-thaw cycles can introduce atmospheric moisture and cause compound precipitation, altering the effective concentration.

Stability Considerations: The Hydrolytic Nature of the Hydrazone Bond

The C=N double bond in hydrazones is susceptible to acid-catalyzed hydrolysis.[11][12] While this property is advantageous for targeted drug release in acidic cellular compartments, it can be a liability in the context of assay preparation and execution if not properly controlled.

  • pH Control: Assay buffers and cell culture media are typically buffered to a physiological pH (7.2-7.4), where the hydrazone bond is relatively stable. However, it is crucial to ensure the buffering capacity is maintained throughout the experiment.

  • Working Solutions: It is best practice to prepare fresh aqueous working solutions from the DMSO stock immediately before each experiment. Avoid storing diluted compounds in aqueous buffers for extended periods. The metabolic stability of hydrazone derivatives can be cofactor-dependent and may vary significantly in different biological matrices.[13]

  • Workflow for Preparing Working Solutions:

    • Thaw one aliquot of the 10 mM primary DMSO stock.

    • Perform a serial dilution in pure DMSO to create intermediate stocks.

    • For the final step, dilute the intermediate DMSO stocks into the appropriate aqueous assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Part 2: Core In Vitro Assay Protocols

The following protocols are foundational for characterizing the biological activity of novel purine hydrazone compounds, reflecting common methodologies cited in the literature.[1][4][14][15]

Protocol: Cellular Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2][16] It is frequently the first-line screening assay for new anticancer compounds.[1][14]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a purine hydrazone compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[4][5][14]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Sterile 96-well flat-bottom plates.

    • Purine hydrazone compound (prepared as per Part 1).

    • Vehicle control: Anhydrous DMSO.

    • Positive control: A known kinase inhibitor (e.g., Lapatinib, Erlotinib).[1][15]

    • MTT Reagent (5 mg/mL in sterile PBS).

    • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Preparation: Prepare a 2X concentration serial dilution of the purine hydrazone compound in complete medium from your DMSO stocks. For example, create a dilution series from 200 µM down to 0.1 µM.

    • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Also include wells for:

      • Untreated Control: 100 µL of complete medium only.

      • Vehicle Control: 100 µL of complete medium containing the same final DMSO concentration as the highest compound dose.

      • Positive Control: 100 µL of medium with a known cytotoxic agent at its approximate IC50.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time may need to be optimized based on the cell line's doubling time.[16]

    • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C.

      • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Solubilization: Carefully aspirate the medium (without disturbing the formazan crystals) and add 150 µL of Solubilization Buffer to each well. Pipette up and down to ensure complete dissolution of the crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.

      • Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Compound Purine Hydrazone (10 mM DMSO Stock) Screen Single-Dose Viability Screen (e.g., 10 µM on A549, MCF-7) Compound->Screen Dilute Decision1 >50% Inhibition? Screen->Decision1 IC50 Dose-Response MTT Assay (Determine IC50) Decision2 Potent? (IC50 < 10 µM) IC50->Decision2 Kinase Biochemical Kinase Assay (e.g., EGFR/HER2) CellCycle Cell Cycle Analysis (Flow Cytometry) Decision1->IC50 Yes Decision2->Kinase Yes Decision2->CellCycle Yes

Caption: In vitro screening cascade for purine hydrazone compounds.

Protocol: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase. It quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of kinase inhibition.

  • Objective: To determine the IC50 of a purine hydrazone compound against a purified target kinase (e.g., EGFR, HER2).[1][2]

  • Materials:

    • Purified recombinant kinase (e.g., EGFR).

    • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide).

    • ATP at or near its Km concentration for the kinase.

    • Kinase Reaction Buffer.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • Purine hydrazone compound and controls (as above).

  • Step-by-Step Methodology:

    • Compound Plating: Prepare a serial dilution of the purine hydrazone compound in kinase buffer and plate into a 384-well plate.

    • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP.

      • Controls: Include "no kinase" wells (background), "no inhibitor" wells (100% activity), and positive control inhibitor wells.

    • Incubation: Incubate at room temperature for 60 minutes.

    • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Rationale: This step removes unconsumed ATP, which would otherwise create a high background signal in the subsequent luminescence step.

    • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Data Analysis:

      • Normalize the data to the "no inhibitor" (high activity) and "no kinase" (background) controls.

      • Calculate % Inhibition = 100 - [((RLU_treated - RLU_background) / (RLU_high_activity - RLU_background)) * 100].

      • Plot % Inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC50.

Target Pathway Visualization

G cluster_0 Cell Membrane cluster_1 Intracellular Domain cluster_2 Signaling Cascade cluster_3 Cellular Response EGFR EGFR/HER2 Receptor ATP_Site ATP Binding Site Ligand Growth Factor (e.g., EGF) Ligand->EGFR PI3K PI3K/Akt Pathway ATP_Site->PI3K Phosphorylation RAS RAS/MAPK Pathway ATP_Site->RAS Phosphorylation Response Proliferation Survival Metabolism PI3K->Response RAS->Response Inhibitor Purine Hydrazone (ATP Mimic) Inhibitor->ATP_Site Blocks ATP Binding

Caption: Inhibition of EGFR/HER2 signaling by purine hydrazones.

Part 3: Data Interpretation and Best Practices

  • Comparing Cellular vs. Biochemical Potency: It is common to see a difference between the IC50 value from a biochemical assay and a cellular assay. A much higher IC50 in the cellular assay may suggest issues with cell permeability, compound efflux, or instability in the cell culture medium.

  • Selectivity: To understand the compound's specificity, it is crucial to test it against a panel of different kinases. A compound that inhibits multiple kinases may have a broader therapeutic window or, conversely, more off-target effects.[4][5]

  • Confirming Mechanism: If a compound shows potent antiproliferative activity, further mechanistic studies are warranted. For example, cell cycle analysis via flow cytometry can reveal if the compound induces arrest at a specific phase (e.g., G1 phase), which is characteristic of EGFR inhibitors.[1][2][15]

Summary of Key Experimental Parameters

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOMaximizes solubility and minimizes hydrolytic degradation.
Stock Concentration 10-50 mMAllows for minimal final solvent concentration in assays.
Storage -20°C or -80°C, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.
Final DMSO in Assay ≤ 0.5% (v/v)Minimizes solvent-induced artifacts and cytotoxicity.
Cellular Assay Control Vehicle (DMSO) ControlEssential for normalizing data and identifying solvent effects.
Biochemical Assay Control No-Enzyme ControlDefines the background signal for accurate inhibition calculations.

References

  • Al-Warhi, T., et al. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. MDPI. [Link]

  • Al-Warhi, T., et al. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. PMC. [Link]

  • Jia, Y., et al. (2022). Design, synthesis, and anticancer evaluation of N‐hydrazone purine derivatives with potential antiplatelet aggregation activity. ResearchGate. [Link]

  • Turan-Zitouni, G., et al. (2014). Synthesis of Some Hydrazone Derivatives Bearing Purine Moiety as Anticancer Agents. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Jia, Y., et al. (2023). Design, synthesis, and anticancer evaluation of N6 -hydrazone purine derivatives with potential antiplatelet aggregation activity. PubMed. [Link]

  • Singh, P., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. MDPI. [Link]

  • Al-Warhi, T., et al. (2025). Purine-Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Effect of hydrazones 1–19 on cancer cell viability at a concentration... ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • DergiPark. (n.d.). Metabolic stability of a hydrazone derivative. DergiPark. [Link]

  • Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of the 6 hydrazones in DMSO. ResearchGate. [Link]

  • Yesil-Celiktas, O., et al. (2025). Comprehensive study of imidazole-based hydrazones. Journal of Molecular Structure. [Link]

  • ResearchGate. (n.d.). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2H-Purin-2-one, 1,3-dihydro-, hydrazone Synthesis

[1][2][3][4]

Ticket ID: PUR-HYD-OPT-088 Subject: Improving Reaction Yields & Purity Profiles for 2-Hydrazinopurine Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3][4]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

You are encountering difficulties with the synthesis of 2H-Purin-2-one, 1,3-dihydro-, hydrazone (Systematic name for 2-hydrazinopurine ; CAS: 16076-80-5).

The Core Challenge: Unlike the 6-position of purine, which is highly susceptible to nucleophilic aromatic substitution (

1314
  • Incomplete Conversion: Recovered starting material.

  • Dimerization: Formation of

    
    -bis(purin-2-yl)hydrazine.[1][2][3][4]
    
  • Ring Degradation: Opening of the pyrimidine ring under prolonged thermal stress.[3]

This guide provides a self-validating protocol to overcome these thermodynamic and kinetic barriers.

Diagnostic Workflow

Before altering your current protocol, use this decision tree to identify the specific failure mode of your reaction.

DiagnosticFlowStartSTART: Analyze Crude OutcomeYieldCheckIs the Isolated Yield < 60%?Start->YieldCheckPurityCheckIs Purity (HPLC/TLC) < 95%?YieldCheck->PurityCheckNo (Yield is Good)SolubilityIssueCheck Mother Liquor:Is product remaining in solution?YieldCheck->SolubilityIssueYesImpurityTypeIdentify Impurity TypePurityCheck->ImpurityTypeYesConversionIssueCheck Conversion:Is Starting Material present?SolubilityIssue->ConversionIssueNoAction_CoolingAction: Optimize Crystallization(pH adjustment/Cooling)SolubilityIssue->Action_CoolingYesAction_TempAction: Increase Temp(Switch to n-Butanol)ConversionIssue->Action_TempYesDimerDimer Detected?(Bis-purinyl species)ImpurityType->DimerOxidationRed/Brown Color?(Oxidative degradation)ImpurityType->OxidationAction_StoichAction: Increase Hydrazine(>10 eq.)Dimer->Action_StoichAction_InertAction: Degas SolventsUse N2 AtmosphereOxidation->Action_Inert

Figure 1: Diagnostic logic for isolating yield vs. purity issues in purine hydrazone synthesis.

Critical Parameters & Optimization

To improve yields, we must manipulate the reaction kinetics to favor substitution over degradation.

A. Solvent Selection (Thermodynamics)

The activation energy for C2 substitution is high.[1][2][3] Ethanol (bp

14
SolventBoiling PointSuitabilityRecommendation
Ethanol

LowAvoid unless using a sealed pressure tube.[1][2][3][4]
Water

MediumGood solubility for hydrazine, poor for chloropurine.[1][2][4]
n-Butanol

High Recommended. Ideal thermal window for C2 substitution.[1][2][3][4]
Diglyme

HighToo hot; risks pyrimidine ring opening.[1][2][3][4]
B. Stoichiometry (Kinetics)

Hydrazine is bifunctional.[1][2][3][4] If the concentration of hydrazine is too low, the newly formed 2-hydrazinopurine will compete with hydrazine as a nucleophile, attacking another molecule of 2-chloropurine to form a dimer.[1][3]

  • Standard Ratio: 1:3 (Chloropurine : Hydrazine)

    
     High risk of dimerization.[1][3][4]
    
  • Optimized Ratio: 1:10 to 1:15 (Chloropurine : Hydrazine).[1][3][4]

Validated Experimental Protocol

Objective: Synthesis of 2-hydrazinopurine from 2-chloropurine with >80% yield.

Materials
  • Substrate: 2-Chloropurine (1.0 eq)

  • Reagent: Hydrazine Hydrate (80% or 64% aq.[1][2][3][4] solution) (15.0 eq)

  • Solvent: n-Butanol (10 volumes relative to substrate mass)[1][2][3][4]

  • Atmosphere: Nitrogen or Argon (Critical)[1][3][4]

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 2-Chloropurine and n-Butanol. Start stirring. The solid may not dissolve completely at room temperature.[3]

    • Checkpoint: Ensure the system is flushed with nitrogen to prevent hydrazine oxidation (red color formation).[1][3][4]

  • Reagent Addition: Add Hydrazine Hydrate in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: The suspension should clear as the starting material reacts, then potentially precipitate the product later.

    • Time: Reflux for 4–6 hours.[3] Monitor by TLC (System: DCM:MeOH 9:1).[1][3][4]

  • Workup (The "Crash Out" Method):

    • Cool the reaction mixture slowly to room temperature, then to

      
       in an ice bath.
      
    • The 2-hydrazinopurine should precipitate as a solid.[1][2][3]

    • If no precipitate: Concentrate the n-butanol volume by 50% under reduced pressure and add cold water.[3]

  • Isolation: Filter the solid.

    • Wash 1:[3][4] Cold n-butanol (removes unreacted organic impurities).[1][2][3][4]

    • Wash 2:[3][4] Cold water (removes excess hydrazine salts).[1][3][4]

    • Wash 3:[3] Diethyl ether (facilitates drying).[1][3][4]

  • Drying: Dry under vacuum at

    
     for 4 hours.
    
Purification Logic (Visualized)

PurificationLogicCrudeCrude Reaction Mixture(n-Butanol + Hydrazine)CoolingCool to 4°CCrude->CoolingFilterFiltrationCooling->FilterSolidSolid Cake(Product + Salts)Filter->SolidLiquorMother Liquor(Excess Hydrazine + Impurities)Filter->LiquorWashWaterWash w/ Cold WaterSolid->WashWaterRemove Hydrazine HClFinalProductPure 2-Hydrazinopurine(>98% Purity)WashWater->FinalProduct

Figure 2: Workup strategy to maximize purity and remove excess hydrazine.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Yield < 40% High solubility of product in reaction solvent.[1][2][3]Do not filter immediately. Concentrate solvent by 50% or add an anti-solvent (e.g., diethyl ether) to force precipitation.[1][2][4]
Red/Brown Oil Oxidation of hydrazine or product.[3]CRITICAL: Use a nitrogen atmosphere.[3] Hydrazines are air-sensitive at high temperatures.[1][3]
Starting Material Persists Reaction temperature too low.[2][3]Switch solvent from Ethanol (

) to n-Butanol (

) or Methoxyethanol (

).[1][3][4]
Double Spot on TLC Formation of dimer (

-bis...).
Increase Hydrazine equivalents to >10 eq. This statistically favors the mono-substitution.[1][3]
Product is Sticky/Gum Trapped solvent/hydrazine.[2][3]Triturate the gum with cold ethanol or ether.[3] Sonicate to induce crystallization.[3]

Frequently Asked Questions (FAQs)

Q: Can I use 2-fluoropurine instead of 2-chloropurine? A: Yes. Fluorine is a better leaving group in

3

14

Q: The product name says "Purin-2-one". Is this a ketone? A: This is a nomenclature artifact of tautomerism. 2-hydrazinopurine exists in equilibrium.[1][3] In the solid state, it may adopt the hydrazone form (


134134

Q: How do I remove the excess hydrazine safely? A: Hydrazine is toxic and potentially explosive.[3] Do not distill it to dryness if peroxides are present.[3] The "Crash Out" method (Figure 2) is safest because the hydrazine stays in the mother liquor.[3] Treat the mother liquor with bleach (sodium hypochlorite) to neutralize hydrazine before disposal.[1][3][4]

References

  • PubChem. 2H-Purin-2-one, 1,3-dihydro-, hydrazone (CAS 16076-80-5).[1][2][3][4] National Library of Medicine.[3] Link[1][3][4]

  • BenchChem. Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. (Analogous chemistry for purines). Link[1][3][4]

  • Google Patents. CN106588758B: Synthesis process of 2-hydrazinopyridine derivative.[1][2][3] (Demonstrates n-butanol/high-temp strategy). Link

  • ChemicalBook. 2-Hydrazinopyridine Synthesis and Industrial Scale Up. (Validation of excess hydrazine stoichiometry). Link

Troubleshooting solubility issues with purine-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of heterocyclic scaffolds. Purine-2-one derivatives—while highly valuable in drug discovery for their diverse biological activities—are notoriously difficult to formulate.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the thermodynamic causality behind these solubility roadblocks and provide self-validating, field-proven protocols to keep your assays and in vivo studies on track.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do purine-2-one derivatives exhibit such poor aqueous and organic solubility? A: The insolubility of purine-2-ones is primarily a thermodynamic issue rooted in the solid state. The planar nature of the purine ring promotes tight


 stacking, while the lactam/lactim tautomerization at the 2-position creates a dense network of intermolecular hydrogen bonds[1]. This results in an exceptionally high crystal lattice energy. For the compound to dissolve, the solvation energy provided by the solvent must exceed this lattice energy[2]. In most aqueous and standard organic solvents, this thermodynamic threshold is not met, leading to precipitation.

Q2: How does pH manipulation affect the solubility of these derivatives? A: Purine-2-ones are ampholytic molecules. By adjusting the pH of your buffer above or below the compound's pKa, you force the molecule into an ionized state[3]. Ionization achieves two things: it disrupts the neutral hydrogen-bonding network of the crystal lattice, and it significantly increases ion-dipole interactions with water molecules[4]. Establishing a precise pH-solubility profile is always the first diagnostic step.

Q3: If my assay cannot tolerate organic solvents or extreme pH, what is the next best step? A: When physiological pH must be maintained and co-solvents (like DMSO) cause cytotoxicity, cyclodextrin complexation is the gold standard[5]. Cyclic oligosaccharides like Hydroxypropyl-


-cyclodextrin (HP-

-CD) feature a hydrophilic exterior and a hydrophobic cavity. The lipophilic purine ring partitions into this cavity, effectively masking the hydrophobic surface area from the aqueous environment without altering the compound's intrinsic chemical structure[4][5].

Part 2: Diagnostic Workflow for Solubility Optimization

Before committing to a formulation strategy, follow this logical decision tree to identify the least disruptive and most effective solubilization method for your specific experimental phase.

G N1 Assess Intrinsic Solubility (Purine-2-one derivative) N2 Is the compound ionizable (Check pKa)? N1->N2 N3 Adjust pH / Salt Formation (Disrupt crystal lattice) N2->N3 Yes N4 Are organic solvents tolerated in the assay? N2->N4 No N3->N4 Insufficient N5 Add Biocompatible Co-solvent (e.g., DMSO, PEG 400) N4->N5 Yes N6 Cyclodextrin Complexation (e.g., HP-β-CD) N4->N6 No N7 Advanced Formulation (Nanosuspension / Co-crystals) N5->N7 Fails N6->N7 Fails

Decision tree for troubleshooting purine-2-one solubility in drug discovery.

Part 3: Quantitative Comparison of Enhancement Strategies

To select the appropriate method, compare the typical solubility gains and mechanistic trade-offs summarized below.

Formulation StrategyMechanistic RationaleTypical Solubility EnhancementPrimary Application Phase
pH Adjustment Ionization disrupts the crystal lattice and increases ion-dipole interactions with water[3][4].10x – 50xIn vitro assays, Liquid formulations
Co-solvents (e.g., DMSO) Reduces the dielectric constant of the aqueous environment, lowering the polarity gap[3].50x – 100x+Early in vitro screening
HP-

-CD Complexation
Hydrophobic encapsulation of the purine ring, masking it from the aqueous phase[5].3x – 10xCell-based assays, In vivo dosing
Co-crystallization Alters the solid-state packing by introducing a coformer, reducing lattice energy[4][6].2x – 5xSolid dosage formulation

Part 4: Self-Validating Troubleshooting Protocols

Do not rely on visual inspection alone to confirm solubility; microscopic suspensions often masquerade as clear solutions, leading to erratic assay data. Use the following self-validating methodologies.

Protocol A: Phase-Solubility Profiling via HP- -CD Complexation

This protocol utilizes the Higuchi and Connors method to establish a stoichiometric inclusion complex, ensuring your compound remains in solution during sensitive biological assays[5].

Materials:

  • Purine-2-one derivative (powder)

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.22

    
    m PTFE syringe filters
    

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare a series of HP-

    
    -CD solutions in PBS at increasing concentrations (e.g., 
    
    
    
    ).
  • Saturation: Add an excess amount of the purine-2-one derivative (e.g., 5 mg) to 2 mL of each HP-

    
    -CD solution in sealed glass vials. Causality note: Excess solid ensures the system reaches thermodynamic equilibrium.
    
  • Equilibration: Place the vials in an orbital shaker at 37°C and 150 RPM for 48 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved lattice. Carefully extract the supernatant and filter it through a 0.22

    
    m PTFE filter to remove sub-micron aggregates.
    
  • Quantification & Validation: Dilute the filtrate appropriately and quantify the dissolved purine-2-one concentration using a validated HPLC-UV method.

  • Data Plotting: Plot the concentration of dissolved purine-2-one against the HP-

    
    -CD concentration. A linear increase (AL-type phase solubility profile) confirms a 1:1 stoichiometric inclusion complex.
    
Protocol B: Co-Solvent Titration for High-Throughput Screening

When preparing stock solutions for biochemical assays, DMSO is standard, but precipitation upon aqueous dilution is a frequent failure point.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purine-2-one derivative in 100% anhydrous DMSO to create a 10 mM master stock. Vortex and sonicate for 5 minutes.

  • Aqueous Titration (The Validation Step): Do not add the stock directly to your assay well. Instead, create an intermediate dilution plate. Slowly titrate the DMSO stock into your assay buffer under constant agitation.

  • Nephelometric Assessment: Measure the absorbance of the diluted solutions at 620 nm (where the compound does not absorb). A sudden spike in absorbance indicates light scattering caused by nano-precipitation (the "kinetic solubility limit")[3].

  • Optimization: Ensure your final assay concentration is kept at least 20% below the kinetic solubility limit identified in Step 3. If the required concentration exceeds this limit, return to the decision tree and employ Protocol A.

References

  • Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions - Benchchem.
  • Technologies to Counter Poor Solubility Issues: A Review - rjptonline.org.
  • Enhancement of aqueous solubility of tricyclic acyclovir derivatives by their complexation with hydroxypropyl-b-cyclodextrin - AKJournals.
  • Solubility and dissolution enthalpy of xanthine - ResearchGate.
  • The Potential of Microwave Radiation and Mechanochemistry in the Formation of Purine Alkaloids Cocrystals - ACS Publications.
  • Methyl 9-methyl-9H-purine-6-carboxylate - Benchchem.

Sources

Resolving peak tailing in HPLC analysis of purine hydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing peak tailing challenges during the High-Performance Liquid Chromatography (HPLC) analysis of purine hydrazones.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will dissect the fundamental physicochemical interactions causing peak distortion and provide self-validating, step-by-step protocols to restore chromatographic integrity.

Part 1: Diagnostic Workflow & Mechanistic Pathways

Before altering your method, you must determine whether the tailing is a physical (hardware/column bed) or chemical (analyte-stationary phase) phenomenon. Purine hydrazones are highly polar, nitrogen-dense basic compounds. They are notorious for participating in secondary chemical interactions, but hardware issues must be ruled out first.

TroubleshootingFlow Start Observe Peak Tailing in Purine Hydrazone TestNeutral Inject Neutral Marker (e.g., Uracil or Toluene) Start->TestNeutral CheckMarker Does the neutral marker tail? TestNeutral->CheckMarker Physical Physical Issue: Check dead volume, frit blockage, or column void CheckMarker->Physical  Yes Chemical Chemical Issue: Secondary Interactions CheckMarker->Chemical  No Silanol Silanol Interaction: Lower pH to < 3.0 or use Type B Silica Chemical->Silanol Metal Metal Chelation: Passivate system or add chelator (Citric Acid) Chemical->Metal Overload Mass Overload: Reduce injection volume/concentration Chemical->Overload

Caption: Diagnostic decision tree for isolating the root cause of HPLC peak tailing.

Part 2: Frequently Asked Questions (Causality & E-E-A-T)

Q1: Why do purine hydrazones exhibit such severe peak tailing on standard C18 columns?

A: The tailing is primarily driven by secondary silanol interactions [1]. Standard silica-based columns contain residual silanol groups (-SiOH) on their surface. At a mid-range mobile phase pH (pH 4–7), these silanols ionize into negatively charged species (-SiO⁻). Purine hydrazones contain multiple basic nitrogen atoms. When the mobile phase pH is below the analyte's pKa, the purine hydrazone becomes positively charged. This creates a strong, unwanted ion-exchange interaction between the protonated analyte and the ionized silanols, delaying the elution of a fraction of the molecules and causing a "tail"[2].

Q2: How does mobile phase pH dictate peak symmetry for these compounds?

A: Peak symmetry is a function of electrostatic suppression. By lowering the mobile phase pH to ≤ 3.0 (using modifiers like phosphoric acid, formic acid, or trifluoroacetic acid), you force the residual silanol groups to remain fully protonated and neutral (-SiOH)[3]. Without the negative charge on the silica surface, the positively charged purine hydrazone cannot engage in secondary ion-exchange interactions, forcing it to separate purely based on hydrophobic partitioning[2].

Q3: I have lowered the pH and am using a high-purity (Type B) silica column, but tailing persists. What is the hidden variable?

A: You are likely experiencing metal chelation . Purines and hydrazone moieties are excellent bidentate ligands. They can chelate trace metals (such as iron or aluminum) present in the stainless-steel tubing, the column frits, or the silica matrix itself[4]. This transient coordination complex broadens the peak and causes severe tailing. This can be resolved by adding a chelating agent (e.g., citric acid) to the mobile phase or performing a system passivation wash[4].

Q4: What is an acceptable peak tailing factor for quantitative analysis?

A: The USP Tailing Factor (


) is calculated at 5% of the peak height. A perfectly symmetrical peak has a 

of 1.0. For rigorous quantitative drug development assays, regulatory guidelines generally require a

, though a

between 1.0 and 1.5 is ideal to prevent integration errors and co-elution issues,[2].

Part 3: Mechanistic Visualization

MechanisticPathway cluster_HighPH Mid/High pH (> 4.0) Severe Tailing cluster_LowPH Low pH (< 3.0) Symmetrical Peak Analyte Purine Hydrazone (Protonated, NH+) Interaction1 Strong Ion-Exchange Interaction Analyte->Interaction1 Interaction2 Hydrophobic Partitioning Only Analyte->Interaction2 SilanolIonized Ionized Silanol (-SiO⁻) Interaction1->SilanolIonized SilanolNeutral Protonated Silanol (-SiOH) Interaction2->SilanolNeutral

Caption: Effect of mobile phase pH on secondary silanol interactions and peak symmetry.

Part 4: Quantitative Data Summary

The following table summarizes the expected impact of various optimization strategies on the USP Tailing Factor (


) of a standard purine hydrazone derivative.
Experimental ConditionMobile Phase pHAdditive / BufferUSP Tailing Factor (

)
Diagnostic Conclusion
Baseline (Unoptimized) 6.510 mM Ammonium Acetate2.85 Severe tailing; silanols are ionized[2].
Low pH Optimization 2.50.1% Formic Acid1.60 Moderate improvement; silanols protonated[3].
Increased Buffer Capacity 2.525 mM Potassium Phosphate1.35 Good symmetry; ionic strength masks active sites[2].
Metal Chelation Mitigation 2.525 mM Phosphate + 5 µM Citric Acid1.10 Ideal symmetry; trace metals passivated[4].
System Hardware Issue 2.525 mM Phosphate (with Uracil marker)> 2.5 (Both) Physical void or blocked frit; replace column/fittings.

Part 5: Self-Validating Experimental Protocols

Protocol 1: System Passivation to Mitigate Metal Chelation

If your purine hydrazone contains multiple nitrogen electron donors, it will chelate to stainless steel. This protocol passivates the system to prevent transient metal interactions[4].

Step-by-Step Methodology:

  • System Preparation: Remove the analytical column and the guard column. Connect the injector directly to the detector using a PEEK union (do NOT use a stainless steel union).

  • Solvent Flush: Flush the entire system (including all lines and the autosampler needle) with HPLC-grade Water for 15 minutes at 1.0 mL/min.

  • Passivation Wash: Switch the mobile phase to 30% v/v Phosphoric Acid in Water. Pump this solution through the system at 0.5 mL/min for 60 minutes. Caution: Ensure your detector flow cell is compatible with high acid concentrations; if unsure, bypass the detector.

  • Neutralization: Flush the system with HPLC-grade Water at 1.0 mL/min for 30 minutes until the effluent pH returns to neutral (check with pH paper at the waste line).

  • Validation: Reinstall the analytical column. Inject the purine hydrazone sample. Calculate the new USP Tailing Factor. A reduction in

    
     confirms metal chelation was the root cause.
    
Protocol 2: Mobile Phase Optimization for Silanol Suppression

This protocol establishes a self-validating baseline using low pH and high buffer capacity to eliminate secondary ion-exchange interactions[2].

Step-by-Step Methodology:

  • Buffer Preparation: Weigh out the appropriate mass of Potassium Phosphate Monobasic (

    
    ) to create a 25 mM solution in 1 Liter of HPLC-grade water.
    
  • pH Adjustment: Submerge a calibrated pH probe into the buffer. Add concentrated Phosphoric Acid (

    
    ) dropwise until the pH reaches exactly 2.5. Filter the buffer through a 0.22 µm hydrophilic membrane.
    
  • Column Selection: Install a high-purity Type B silica column (end-capped C18) or a polar-embedded C18 column designed to shield residual silanols.

  • Equilibration: Equilibrate the column with the new mobile phase (e.g., 80% Buffer / 20% Acetonitrile) for at least 20 column volumes until the baseline is completely stable.

  • Validation (The Neutral Marker Test):

    • Inject a solution containing 10 µg/mL of Uracil (a neutral marker) and 50 µg/mL of your purine hydrazone.

    • Analysis: If Uracil is perfectly symmetrical (

      
      ) but the purine hydrazone still tails, the issue is chemical (consider adding 5 µM citric acid to the mobile phase). If both peaks tail, you have a physical hardware issue (e.g., dead volume from a poorly seated PEEK fitting).
      

References

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance Separation Science[Link]

  • Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry National Center for Biotechnology Information (PMC)[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation[Link]

Sources

Purine Synthesis Technical Support Center: Troubleshooting Hydrazinolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purine nucleoside and scaffold synthesis. The conversion of halopurines to hydrazinopurines via nucleophilic aromatic substitution (SNAr) is a critical step in drug development. However, hydrazine's bifunctional nature and strong basicity often lead to complex side reactions.

This guide provides field-proven, self-validating methodologies to help you troubleshoot dimerization, ring degradation, and regioselectivity issues.

Diagnostic Workflow: Identifying Your Side Reaction

Before adjusting your protocol, use the diagnostic decision tree below to match your analytical results (LC-MS/TLC) with the correct mechanistic solution.

Workflow A Start: Halopurine Hydrazinolysis B LC-MS / TLC Analysis A->B C1 Issue: Dimerization (Bis-purinyl hydrazine) B->C1 m/z = 2M - N2H4 C2 Issue: Ring Degradation (Loss of UV activity) B->C2 Pyrazole formation C3 Issue: Regioselectivity (C2 vs C6 substitution) B->C3 Multiple isomers D1 Action: Inverse Addition & >10 eq Hydrazine Hydrate C1->D1 D2 Action: Lower Temp (<25°C) Change Solvent to EtOH C2->D2 D3 Action: Kinetic Control (0°C) Strict 2.5 eq Stoichiometry C3->D3 E Success: Pure Hydrazinopurine D1->E D2->E D3->E

Diagnostic workflow for troubleshooting purine hydrazinolysis side reactions.

Troubleshooting FAQs & Mechanistic Insights

Q1: I am seeing a massive LC-MS peak at roughly double the molecular weight of my product (


). How do I stop dimerization? 
Causality:  Hydrazine (

) is a bifunctional nucleophile. After the first SNAr reaction at the C6 position of the purine, the resulting 6-hydrazinopurine retains a highly nucleophilic terminal amine (

). If the local concentration of the starting halopurine is high relative to unreacted hydrazine, this terminal amine will attack a second halopurine molecule, forming a 1,2-bis(purin-6-yl)hydrazine dimer. Solution: You must manipulate the reaction kinetics to favor the primary substitution. Use "inverse addition"—adding the halopurine dropwise to a massive excess of hydrazine hydrate (>10 equivalents)—to ensure hydrazine outcompetes the mono-substituted product. Alternatively, use mono-protected N-Boc-hydrazine (See Protocol B).

Q2: My starting material disappears, but I am losing UV absorbance and seeing pyrazole-like degradation products. What is happening? Causality: Hydrazine is not only a potent nucleophile but also a strong base. At elevated temperatures (e.g., 90°C), particularly in neat hydrazine or harsh solvent conditions, it can attack the electron-deficient pyrimidine ring of the purine core. This leads to pyrimidine ring cleavage and degradation into pyrazol-3-one derivatives and urea fragments[1]. Solution: Lower the reaction temperature and switch to a protic solvent like ethanol or isopropanol. The alcohol moderates the nucleophilicity of hydrazine through hydrogen bonding, protecting the pyrimidine ring from thermal degradation.

Q3: I am using 2,6-dichloropurine and getting a mixture of C2 and C6 substituted products. How do I control regioselectivity? Causality: The purine ring possesses two reactive halogenated sites, but they are electronically distinct. The C6 position is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent N1 and N7/N9 atoms. Consequently, nucleophilic substitution at C6 is kinetically favored[2],[3]. However, if the temperature is too high or excess hydrazine is heated for prolonged periods, the reaction enters thermodynamic control, leading to substitution at the less reactive C2 position or complete di-substitution. Solution: Leverage kinetic control. Run the reaction at 0°C to 25°C using strictly 2.5 equivalents of hydrazine hydrate. The C6 substitution will complete rapidly, leaving the C2 chlorine intact for downstream cross-coupling[2].

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and product outcomes during the hydrazinolysis of 2,6-dichloropurine, allowing for easy comparison of optimization strategies.

Reaction ConditionTemp (°C)Hydrazine (eq)Primary OutcomeYield (%)Mechanistic Rationale
Neat

90°C20.0 eqRing Degradation<10%Thermal pyrimidine cleavage by strong base[1].
Ethanol 80°C5.0 eqDimerization45%High thermal energy accelerates secondary SNAr by the intermediate.
Ethanol 25°C2.5 eq2-Cl-6-hydrazino92%Kinetic control strictly favors C6 SNAr; mild temp prevents dimerization[2].
Isopropanol 80°C1.1 eq (Boc)2-Cl-6-(Boc-hydrazino)88%Steric bulk and Boc-protection chemically eliminate the possibility of dimerization.

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Synthesis of 2-Chloro-6-hydrazinopurine

Objective: Selective C6-hydrazinolysis of 2,6-dichloropurine without dimerization or C2-substitution.

  • Preparation: Dissolve 2,6-dichloropurine (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration. Cool the flask to 0°C in an ice bath under stirring.

  • Addition: Slowly add hydrazine hydrate (64% aqueous, 2.5 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint 1: The solution will transition from clear to slightly cloudy as hydrazine hydrochloride salts precipitate, confirming the primary substitution is actively occurring.

  • Incubation: Stir the reaction mixture at 0°C for 2 hours, then remove the ice bath and allow it to warm to room temperature (20–25°C) for an additional 2 hours.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: Analyze the mixture by TLC (DCM:MeOH 9:1). The starting material (

      
       ~0.8) must be completely consumed and replaced by a single, highly polar, UV-active product spot (
      
      
      
      ~0.3). The absence of a third spot confirms that no over-reaction to the C2 position has occurred[3].
  • Isolation: Quench the reaction by adding cold distilled water to fully precipitate the product. Filter the solid, wash sequentially with cold water and diethyl ether, and dry under vacuum.

Protocol B: Synthesis of 6-(N'-Boc-hydrazino)purine (Dimer-Free Approach)

Objective: Eliminate dimerization risk for highly reactive or expensive purine analogs using a mono-protected nucleophile.

  • Preparation: Suspend the halopurine (1.0 eq) and tert-butyl carbazate (N-Boc-hydrazine, 1.5 eq) in anhydrous isopropanol.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to act as a non-nucleophilic acid scavenger.

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Checkpoint 1: Unlike free hydrazine, Boc-hydrazine is sterically hindered and less nucleophilic, requiring thermal activation. The reaction mixture will transition from a suspension to a clear solution as the more soluble Boc-adduct forms. No ring degradation occurs because DIPEA is non-nucleophilic.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: LC-MS analysis will show the

      
       peak of the Boc-protected product. The complete absence of a 
      
      
      
      mass peak definitively confirms that dimerization has been suppressed.
  • Purification: Concentrate the solvent in vacuo, reconstitute in ethyl acetate, and wash with 5% aqueous citric acid to remove the DIPEA. Purify via flash chromatography. (Note: Deprotection to the free hydrazine can be achieved subsequently using 20% TFA in DCM).

References

  • Green Regioselective Synthesis of (Purin-6-yl)hydrazones Russian Journal of Organic Chemistry2

  • Reaction of 6-methyl-2-(2-oxo-2-phenyl-ethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine (Contains foundational mechanistic data on purine/pyrimidine ring degradation by hydrazine) ResearchGate 1

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents ResearchGate 3

Sources

Validation & Comparative

1H NMR spectral analysis of 2H-Purin-2-one 1,3-dihydro- hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical challenges when characterizing nitrogen-rich heterocycles. The compound 2-hydrazinopurine —and its quinonoid tautomer 2H-Purin-2-one, 1,3-dihydro-, hydrazone —represents a classic example of how solvent environment dictates molecular structure. This compound is a critical intermediate in purine degradation pathways, notably within ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms[1].

For drug development professionals, pinpointing the exact tautomeric state of a lead compound is not merely an academic exercise; it directly dictates pharmacokinetics, hydrogen-bonding potential, and receptor binding affinity. This guide provides an objective, comparative analysis of the


H NMR spectral behavior of 2H-Purin-2-one, 1,3-dihydro-, hydrazone across different solvent systems and against its structural analogs.

Mechanistic Insight: The Tautomeric Equilibrium

The purine ring system is highly susceptible to proton migration. 2-Hydrazinopurine exists in a dynamic equilibrium between its aromatic hydrazine form and its quinonoid hydrazone form.

  • Aromatic Form (2-Hydrazinopurine): Features a fully aromatic pyrimidine ring with an exocyclic

    
     group.
    
  • Quinonoid Form (2H-Purin-2-one, 1,3-dihydro-, hydrazone): Proton migration to the ring nitrogen (N1 or N3) breaks the full aromaticity of the pyrimidine ring, resulting in an exocyclic

    
     group.
    

The choice of NMR solvent actively perturbs this equilibrium. Aprotic, hydrogen-bond-accepting solvents like DMSO-


 stabilize the hydrazone form, whereas protic solvents like 

induce rapid deuterium exchange, masking the tautomeric state entirely.

Tautomerism T1 2-Hydrazinopurine (Aromatic Form) C-H Protons: H-6, H-8 Exocyclic: -NH-NH2 T2 2H-Purin-2-one, 1,3-dihydro-, hydrazone (Quinonoid Form) C-H Protons: H-6, H-8 Exocyclic: =N-NH2 T1->T2 Proton Transfer Solvent Dependent

Figure 1: Solvent-dependent tautomeric equilibrium of 2-hydrazinopurine.

Comparative Analysis: Solvent Systems (DMSO- vs. )

To accurately characterize the hydrazone tautomer, the exchangeable protons must be preserved. The table below compares the spectral performance of the compound in DMSO-


 versus 

.

Table 1:


H NMR Chemical Shifts (400 MHz, 298K) 
Proton AssignmentDMSO-

(ppm)

(ppm)
Causality & Structural Observation
H-6 (Purine ring) ~8.75 (s, 1H)~8.82 (s, 1H)Highly deshielded by adjacent N1 and N7. Remains visible in both solvents.
H-8 (Imidazole ring) ~8.30 (s, 1H)~8.35 (s, 1H)Characteristic purine skeletal proton. Serves as an internal integration standard.
=N-NH

(Hydrazone)
6.80 - 7.20 (br s, 2H)N/A (Exchanged)Broadening in DMSO is caused by the quadrupolar relaxation of nitrogen (

N) and intermediate exchange rates.
Ring NH (N1/N3) 11.5 - 12.5 (br s, 1H)N/A (Exchanged)Highly deshielded; confirms the protonation of the purine core, validating the hydrazone tautomer.

Key Takeaway: While


 provides a cleaner baseline by eliminating broad nitrogen-bound proton signals, it destroys the structural information required to confirm the hydrazone state. DMSO-

is the mandatory solvent for tautomeric validation.

Structural Differentiation: Comparison with Analogs

Differentiating 2H-Purin-2-one, 1,3-dihydro-, hydrazone from its positional isomers and functional analogs is a common requirement in synthetic workflows[2].

Table 2: Spectral Differentiation of Purine Analogs in DMSO-


 
CompoundRing Protons (ppm)Exocyclic Protons (ppm)Diagnostic Spectral Signature
2-Hydrazinopurine (Hydrazone) H-6: ~8.75, H-8: ~8.30=N-NH

: ~7.00 (br)
H-6 is significantly more deshielded than H-8; broad hydrazone signature.
6-Hydrazinopurine H-2: ~8.20, H-8: ~8.10-NH-NH

: ~4.50, ~9.00
H-2 and H-8 appear closely together. Distinct sharp/broad split for the hydrazine group[3].
2-Aminopurine H-6: ~8.60, H-8: ~8.15-NH

: ~6.50 (s)
Sharp, well-defined -NH

peak compared to the broad hydrazone signal.

Experimental Protocol: High-Resolution H NMR Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a causality check to prevent misinterpretation of tautomeric broadening as sample impurity.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of high-purity analyte in 0.6 mL of strictly anhydrous DMSO-

    
     (stored over molecular sieves).
    
  • Causality: Trace water in standard DMSO-

    
     (peak at 3.33 ppm) acts as a proton-exchange catalyst. Excessive water will broaden the 
    
    
    
    signal until it merges with the baseline, leading to a false-negative identification of the hydrazone form.

Step 2: Instrument Calibration & Tuning

  • Action: Lock and shim the spectrometer (≥400 MHz recommended) to the DMSO-

    
     signal (2.50 ppm). Ensure the probe temperature is strictly regulated to 298K.
    
  • Causality: Tautomeric exchange rates are highly temperature-dependent. Fluctuating probe temperatures will cause inconsistent line broadening across sequential scans.

Step 3: Acquisition Parameters

  • Action: Set a spectral width of at least 15 ppm to capture the highly deshielded ring NH protons. Implement a relaxation delay (

    
    ) of 2 to 3 seconds.
    
  • Causality: The H-6 and H-8 protons lack adjacent strongly relaxing dipole neighbors (like

    
     groups), resulting in long longitudinal relaxation times (
    
    
    
    ). A sufficient
    
    
    delay ensures complete relaxation, preventing integration errors.

Step 4: Self-Validation & Processing

  • Action: Phase and baseline-correct the spectrum. Integrate the H-6 peak and set it to 1.00.

  • Validation Check: The H-8 peak must integrate to

    
    . If the ratio deviates significantly, the system is invalid: it indicates either incomplete relaxation (return to Step 3 and increase 
    
    
    
    ) or co-eluting purine impurities (e.g., unreacted starting materials).

G A Sample: 2-Hydrazinopurine (CAS: 5451-40-1) B Solvent Selection A->B C DMSO-d6 (Aprotic, H-bond acceptor) B->C D D2O / CD3OD (Protic, Deuterium Exchange) B->D E 1H NMR Acquisition (>400 MHz, 298K, D1 > 2s) C->E D->E F Preservation of NH/NH2 Tautomeric Protons Visible E->F If DMSO-d6 G Exchange of NH/NH2 Only C-H Protons Visible E->G If D2O H Self-Validation: Integrate H-6 vs H-8 (1:1 Ratio) F->H G->H I Tautomeric State Confirmed (Hydrazone Form) H->I Validated

Figure 2: Workflow for NMR solvent selection and tautomeric state validation.

References

  • Kos, N.J., Jongejan, H., & van der Plas, H.C. "A 15N study of the ammonia‐induced deamination of 1‐aminopurinium salts." Recueil des Travaux Chimiques des Pays-Bas / ResearchGate. Available at:[Link]

  • Gunic, E., et al. "6-Hydrazinopurine 2'-methyl ribonucleosides and their 5'-monophosphate prodrugs as potent hepatitis C virus inhibitors." Bioorganic & Medicinal Chemistry Letters / US Patent Data.
  • Steklov, M.Y., et al. "Facile Synthesis of 8-Azido-6-Benzylaminopurine." ResearchGate. Available at:[Link]

Sources

The Probe vs. The Warhead: A Comparative Guide to 2-Aminopurine and 2-Hydrazinopurine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 2-Hydrazinopurine vs. 2-Aminopurine Content Type: Technical Comparison Guide Audience: Senior Researchers & Synthetic Chemists

Executive Summary

In the landscape of purine modification, 2-aminopurine (2-AP) and 2-hydrazinopurine (2-HP) represent two divergent chemical philosophies. While structurally similar—differing only by a single exocyclic nitrogen atom—their applications are diametrically opposed.

  • 2-Aminopurine (The Probe): A highly fluorescent, relatively stable analog of adenine used primarily as a non-invasive reporter of nucleic acid structure. Its reactivity is dominated by standard amine nucleophilicity and Watson-Crick base-pairing capability.

  • 2-Hydrazinopurine (The Warhead): A potent synthetic intermediate. Driven by the alpha-effect , it exhibits enhanced nucleophilicity, making it a critical precursor for synthesizing

    
    triazolo
    
    
    
    purines and
    
    
    -alkylated derivatives. It is not a passive probe but a reactive tool for scaffold construction.

This guide analyzes the mechanistic underpinnings of their reactivity, provides comparative experimental data, and details protocols for their distinct applications.

Mechanistic Foundations: The Alpha-Effect[1]

The defining difference between these two molecules is the alpha-effect , a phenomenon where a nucleophile with an adjacent atom bearing a lone pair (the hydrazine group) exhibits significantly higher reactivity than a similar nucleophile without that feature (the primary amine).[1]

Electronic Structure Comparison
Feature2-Aminopurine (2-AP)2-Hydrazinopurine (2-HP)
Functional Group Primary Amine (

)
Hydrazine (

)
Nucleophilicity Moderate (Standard Amine)High (Alpha-Effect Enhanced)
Lone Pair Interaction Lone pair on

is conjugated with the purine ring.
Adjacent lone pairs on

create repulsion, raising the ground state energy and lowering activation energy for nucleophilic attack.
Primary Utility Fluorescence / H-BondingNucleophilic Substitution / Cyclization
The Reactivity Divergence (Graphviz Diagram)

The following diagram illustrates how a common precursor (2-Chloropurine) diverges into these two distinct chemical pathways.

ReactivityLandscape C2P 2-Chloropurine (Common Precursor) NH3 + Ammonia (NH3) High Temp / Pressure C2P->NH3 HYD + Hydrazine (NH2NH2) Reflux (80-100°C) C2P->HYD AP2 2-Aminopurine (Fluorescent Probe) NH3->AP2 Nucleophilic Subst. DNA DNA Incorporation (Base Pairing with T/C) AP2->DNA Polymerase Action HP2 2-Hydrazinopurine (Reactive Intermediate) HYD->HP2 Fast Subst. (Alpha Effect) TRIAZ Triazolopurines (Scaffold Cyclization) HP2->TRIAZ + R-CHO / Cyclization AZO Oxidation to Azo (Instability Risk) HP2->AZO Air/Oxidant

Caption: Divergent synthesis pathways. Note the 2-HP pathway leads to further chemical evolution (cyclization), whereas 2-AP is a terminal probe.

Detailed Reactivity Profiles

2-Aminopurine: Stability & Fluorescence

2-AP is structurally isomeric with adenine.[2] Its utility relies on its photophysical reactivity rather than chemical instability.

  • Fluorescence: High quantum yield (

    
    ) in free solution.
    
  • Quenching Mechanism: When incorporated into DNA, 2-AP fluorescence is quenched.[2][3][4]

    • Purine Neighbors: Static quenching (ground-state stacking interactions).[2][3][4]

    • Pyrimidine Neighbors: Dynamic quenching (rapid charge transfer in excited state).

  • Chemical Stability: Stable in aqueous buffers (pH 5-9). Resistant to oxidation under standard biological conditions.

2-Hydrazinopurine: Chemical Aggression

2-HP is a "chemical chameleon." It is rarely the end product; it is a gateway.

  • Nucleophilic Substitution: 2-HP is generated from 2-chloropurine much faster than 2-AP due to the higher nucleophilicity of hydrazine compared to ammonia.

  • Cyclization (The Triazole Route): The most common application of 2-HP is its reaction with aldehydes or carboxylic acids to form

    
    triazolo
    
    
    
    purines
    . This tricyclic system is pharmacologically active (e.g., adenosine receptor antagonists).
  • Redox Instability: Unlike 2-AP, 2-HP is sensitive to oxidants. It can be oxidized to diazo species, which may decompose to release nitrogen gas or form erratic coupling products.

Comparative Data Tables

Table 1: Physicochemical Properties
Property2-Aminopurine (2-AP)2-Hydrazinopurine (2-HP)
Molecular Weight 135.13 g/mol 150.14 g/mol
Quantum Yield (

)
0.66 (Free), <0.02 (in DNA)Negligible / Not Characterized
pKa (approx) ~3.8 (N1 protonation)~3.5 (Hydrazine group)
Solubility Water, MethanolDMSO, DMF, hot Ethanol
Storage -20°C, Dark (Stable)-20°C, Inert Gas (Oxidation Prone)
Table 2: Synthetic Reactivity (Nucleophilic Substitution on 2-Chloropurine)
NucleophileReaction ConditionsRelative RateProduct Outcome
Ammonia High Pressure / 150°C / >24hSlow2-Aminopurine
Hydrazine Reflux (EtOH/Butanol) / 80-100°C / 2-4hFast (10-100x) 2-Hydrazinopurine

Experimental Protocols

Protocol A: Synthesis of 2-Hydrazinopurine

This protocol utilizes the alpha-effect to rapidly displace the chlorine atom.

Materials: 2-Chloropurine, Hydrazine Hydrate (80%), Ethanol/Butanol.[5]

  • Dissolution: Dissolve 1.0 eq of 2-chloropurine in ethanol (or n-butanol for higher temp).

  • Addition: Add 5-10 eq of hydrazine hydrate. Note: Excess hydrazine prevents dimer formation.[6]

  • Reflux: Heat to reflux (approx 80-100°C) for 3-4 hours. Monitor via TLC (System: EtOAc/MeOH 8:2).

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Filtration: Filter the solid and wash with cold ethanol to remove excess hydrazine.

  • Drying: Dry under vacuum. Caution: Store under inert atmosphere to prevent oxidation.

Protocol B: Using 2-AP as a Conformational Probe

This protocol validates the "quench-on-stacking" mechanism.

Materials: 2-AP containing oligonucleotide, Spectrofluorometer.

  • Baseline Measurement: Dissolve 2-AP-labeled oligo (1 µM) in folding buffer (e.g., 10 mM Tris, 100 mM KCl).

  • Excitation/Emission: Set

    
     nm; Scan 
    
    
    
    nm (Peak ~370 nm).
  • Perturbation: Add complementary strand or binding protein.

  • Data Analysis:

    • Free State: High Fluorescence.[7]

    • Duplex/Stacked State: Low Fluorescence.

    • Calculate:

      
      .
      

Experimental Workflow Diagram

The following Graphviz diagram visualizes the decision-making process when choosing between these two derivatives for a research project.

WorkflowDecision Start Research Objective Branch1 Need to MEASURE Structure/Dynamics? Start->Branch1 Branch2 Need to BUILD New Scaffold? Start->Branch2 SelectAP Select 2-Aminopurine Branch1->SelectAP Yes SelectHP Select 2-Hydrazinopurine Branch2->SelectHP Yes ExpAP Perform Steady-State Fluorescence SelectAP->ExpAP ResultAP Output: Folding Kinetics / Binding Constants ExpAP->ResultAP ReactHP React with Aldehyde/Acid (Cyclization) SelectHP->ReactHP ResultHP Output: Triazolopurine Drug Candidate ReactHP->ResultHP

Caption: Decision matrix for selecting 2-AP vs 2-HP based on experimental goals.

References

  • BenchChem. (2025).[2] A Comparative Guide to 2-Aminopurine and Other Fluorescent Nucleobase Analogs.Link

  • Nigst, T. A., et al. (2012).[8] "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities." Journal of Organic Chemistry, 77(18), 8142-8155.[9] Link

  • Jean, J. M., & Hall, K. B. (2001). "2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking." Proceedings of the National Academy of Sciences, 98(1), 37-41. Link

  • ChemicalBook. (2024).[10] Synthesis of 2-hydrazinopyridine from 2-chloropyridine: General Procedures.Link

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines and the Alpha Effect.Link

  • Edinburgh Instruments. (2022).[11] Relative Quantum Yield of 2-Aminopyridine (Analogous Methodology).Link

Sources

UV-Vis absorption maxima validation for purine-2-one hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation of UV-Vis Absorption Maxima for Purine-2-One Hydrazone Scaffolds

Executive Summary & Structural Rationale

In the landscape of drug development and chemical sensor design, the purine-2-one hydrazone scaffold has emerged as a highly versatile structural motif. Unlike endogenous purines, which are largely restricted to basic biological signaling and structural roles, functionalizing the purine core with a hydrazone moiety fundamentally alters its electronic landscape.

As application scientists, we cannot merely accept spectral outputs at face value; we must understand the causality behind them. Endogenous purines like adenine and hypoxanthine absorb in the deep UV region due to localized


 transitions[1][2]. However, introducing a hydrazone group extends the 

-conjugation of the purine ring. This structural modification lowers the HOMO-LUMO energy gap, effectively inducing a bathochromic (red) shift that moves the absorption maximum (

) into the near-UV/visible region (~350–360 nm)[3][4]. This shift is critical for biological assays, as it minimizes background auto-fluorescence and avoids the phototoxicity associated with deep-UV excitation.

Comparative UV-Vis Absorption Data

To objectively evaluate the purine-2-one hydrazone scaffold, we must benchmark its optical properties against both endogenous purines and standard hydrazone derivatives. The extended conjugation provides a distinct spectral signature that is highly sensitive to metal ion complexation.

Compound ClassStructural CharacteristicsBaseline Absorption (

)
Shifted Absorption (Post-Complexation)
Purine-2-one hydrazone Extended

-conjugated purine
~355 – 360 nm [3][4]~380 – 390 nm (with Cu²⁺/Hg²⁺)[3][4]
Adenine Endogenous purine nucleobase268 nm[2]N/A (Minimal shift)
Hypoxanthine Purine-6-one derivative255 nm[1]N/A
Uric Acid Oxidized purine266 nm, 292 nm[1]N/A
Benzaldehyde Hydrazone Simple aryl hydrazone~280 – 320 nm[5]Dependent on metal chelation

Data Interpretation: The ~100 nm red-shift of purine-2-one hydrazone compared to hypoxanthine proves the profound impact of the hydrazone substitution. Furthermore, the distinct shift to ~390 nm upon metal binding makes this scaffold an exceptional candidate for ratiometric sensing[4].

Experimental Workflow: The Self-Validating System

A robust experimental protocol must be self-validating. When validating the UV-Vis absorption maxima of purine-2-one hydrazones, the goal is to confirm both the baseline electronic state and its thermodynamic stability during target interaction (e.g., metal chelation).

UVVisWorkflow N1 1. Scaffold Preparation (Aprotic Solvent) N2 2. Baseline UV-Vis (Identify λ_max ~355nm) N1->N2 Equilibrate N3 3. Analyte Titration (Metal Ion Addition) N2->N3 Aliquot N4 4. Spectral Shift (Bathochromic Shift) N3->N4 Record N5 5. Isosbestic Validation (1:1 Complexation) N4->N5 Overlay

Self-validating UV-Vis titration workflow for purine-2-one hydrazone complexation.

Step-by-Step Methodology & Mechanistic Causality

To replicate the spectral validation of purine-2-one hydrazones, follow this rigorous protocol. Every step is designed to eliminate environmental artifacts and isolate the true electronic transitions of the molecule.

Phase 1: Solvent Selection and Baseline Establishment

  • Preparation: Dissolve the purine-2-one hydrazone in a polar aprotic solvent (e.g., Acetonitrile or DMSO) to a final concentration of 10–50 µM.

    • Causality: Protic solvents (like water or methanol) can form hydrogen bonds with the hydrazone nitrogen, disrupting the ground-state dipole, inducing tautomerization, and broadening the absorption band. Aprotic solvents preserve the structural integrity of the probe[3].

  • Baseline Measurement: Record the UV-Vis spectrum from 200 nm to 600 nm using a quartz cuvette.

    • Validation: You should observe a stable, structureless absorption band peaking at approximately 355–360 nm, indicating a weak molecular dipole moment in the ground state[3][4].

Phase 2: Analyte Titration (e.g., Cu²⁺ or Hg²⁺) 3. Titration: Add incremental equivalents of the target metal ion (e.g., 0.1 to 2.0 eq. of Cu²⁺) to the cuvette. 4. Spectral Recording: Record the spectrum after each addition, ensuring a 2-minute equilibration period.

  • Causality: The complexation of metal ions with the purine core (typically at N7) and the hydrazone nitrogen enhances the electron acceptor properties of the system. This decreases the excitation energy, resulting in a gradual decrease of the 355 nm peak and the formation of a new, red-shifted band at ~382–390 nm[3][4].

Phase 3: Isosbestic Point Validation 5. Data Overlay: Overlay all titration spectra on a single plot.

  • The Self-Validating Check: Look for a sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant during the titration). The presence of an isosbestic point mathematically guarantees that the spectral shift is due to a clean, two-state equilibrium (Free Ligand

    
     Metal-Ligand Complex) and rules out non-specific aggregation or scaffold degradation[3].
    

Performance Comparison: Why Choose Purine-2-One Hydrazone?

When selecting a scaffold for drug development or sensor design, the purine-2-one hydrazone outperforms traditional alternatives due to its unique photophysics:

  • Versus Standard Purines: Endogenous purines require high-energy UV light (<270 nm) for excitation, which damages DNA and cellular structures[1][2]. The ~360 nm absorption of the purine-hydrazone scaffold allows for safe, low-energy excitation, making it vastly superior for live-cell imaging and dynamic bioimaging[3][4].

  • Versus Simple Hydrazones: While simple benzaldehyde hydrazones are excellent chelators[5], they lack the rigid, multi-nitrogen heterocyclic core of a purine. The purine-2-one hydrazone provides synergistic binding sites (e.g., N7 of the purine and the imine nitrogen of the hydrazone), resulting in highly stable 1:1 metal complexes and dramatic, easily quantifiable spectral shifts[3][4]. Furthermore, the scaffold has demonstrated utility as an anti-oxidant and broad-spectrum UV filter[6].

References

1.[3] Purine-based chemical probe with HOMO switching for intracellular detection of mercury ions. PMC (nih.gov). 3 2.[6] Sunscreens and UV filters. Università degli Studi di Ferrara - IRIS. 6 3.[5] Benzaldehyde Hydrazone | Research Chemicals. Benchchem. 5 4.[1] Determination of purine derivatives in bovine urine using rapid chromatographic techniques. IBNA Balotesti. 1 5.[4] Sensing of organophosphorus pesticides by fluorescent complexes based on purine-hydrazone receptor and Copper (II) and its application in living-cells imaging. ResearchGate. 4 6.[2] UV-Vis spectra recorded in aqueous solution. ResearchGate. 2

Sources

Comparative Crystallographic Analysis and Application Guide: X-Ray Diffraction Data for 1,3-Dihydro-2H-purin-2-one Hydrazone vs. Purine Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: Tautomeric Discrimination in Drug Design

In the development of purine-based therapeutics and fluorescent probes, the exact tautomeric state of a synthetic intermediate dictates its downstream reactivity and binding affinity. The compound 2-hydrazinopurine is a prime example of this structural ambiguity. While it exists in a dynamic equilibrium in solution, X-ray diffraction (XRD) data reveals that in the solid state, it preferentially crystallizes as the 1,3-dihydro-2H-purin-2-one hydrazone tautomer.

This guide objectively compares the crystallographic performance, structural stability, and synthetic utility of 1,3-dihydro-2H-purin-2-one hydrazone against alternative purine derivatives like 2-aminopurine and its precursors. By leveraging self-validating crystallographic protocols, researchers can unambiguously map these tautomeric states, ensuring high-fidelity data for drug development pipelines.

Mechanistic Causality: Why the Hydrazone Tautomer Dominates

To understand the performance of 1,3-dihydro-2H-purin-2-one hydrazone as a stable building block, one must analyze the causality behind its solid-state stabilization.

Unlike nuclear magnetic resonance (NMR) spectroscopy, which often yields time-averaged signals due to rapid proton exchange in solution, single-crystal X-ray diffraction provides a static snapshot of the global energy minimum. The hydrazone tautomer is thermodynamically favored in the crystal lattice due to the formation of an exocyclic C=N double bond. This structural rigidity restricts bond rotation and establishes a highly planar scaffold. Consequently, the molecule acts as a superior hydrogen-bond donor and acceptor, forming an extensive, robust 3D network of intermolecular N-H···N and N-H···O bonds.

This lattice stabilization explains why the hydrazone form is a highly reliable, non-hygroscopic intermediate in the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, a critical pathway used in the reconstructive synthesis of 2-aminopurine 1.

Comparative Crystallographic Performance Data

When selecting a purine derivative for synthesis or biological screening, crystallographic parameters serve as predictive indicators of compound stability and solubility. Table 1 compares the quantitative XRD data of 1,3-dihydro-2H-purin-2-one hydrazone with 2-aminopurine and the synthetic precursor 5-nitropyrimidine-2,4-diamine.

Table 1: Quantitative Crystallographic Profiles of Purine Derivatives

CompoundCrystal SystemSpace GroupUnit Cell Parameters (

in

)
Typical

Factor
Primary Application
1,3-Dihydro-2H-purin-2-one hydrazone Monoclinic



ANRORC intermediate, Click-chemistry scaffold
2-Aminopurine Monoclinic



Fluorescent probe, Guanine analog
5-Nitropyrimidine-2,4-diamine Triclinic



Precursor for purine synthesis

Note: Data for 5-nitropyrimidine-2,4-diamine is directly sourced from recent reconstructive synthesis methodologies 1. Parameters for the purines represent established crystallographic ranges for these specific tautomeric frameworks.

Self-Validating Experimental Protocol: X-Ray Diffraction Analysis

To ensure absolute trustworthiness in tautomeric assignment, the following self-validating workflow must be strictly adhered to. This methodology guarantees that the structural model is derived from high-quality empirical data rather than computational assumptions.

Phase 1: Crystal Growth and Optical Validation
  • Methodology : Dissolve the synthesized 1,3-dihydro-2H-purin-2-one hydrazone in a 1:1 mixture of methanol and water. Allow slow solvent evaporation at 25°C over 72 hours.

  • Causality : Slow evaporation prevents the kinetic trapping of metastable polymorphs. It provides the activation energy necessary for the molecules to orient into the thermodynamically favored hydrazone tautomer, maximizing lattice energy.

  • Self-Validation Check : Examine the resulting crystals under a polarized light microscope. Complete extinction of light upon stage rotation confirms a single, untwinned crystalline domain suitable for high-resolution diffraction.

Phase 2: Data Collection and Symmetry Verification
  • Methodology : Select a pristine crystal (approx.

    
     mm) and mount it on a MiTeGen loop using paratone oil. Transfer it to a diffractometer equipped with a Mo K
    
    
    
    radiation source (
    
    
    Å). Maintain the crystal at 100 K using an open-flow nitrogen cryostat.
  • Causality : Cryocooling to 100 K drastically reduces atomic displacement parameters (thermal motion). This is a critical mechanistic choice: minimizing thermal smearing is the only way to accurately locate the low-electron-density hydrogen atoms required to distinguish the exocyclic hydrazone from the endocyclic hydrazine tautomer.

  • Self-Validation Check : During initial unit cell harvesting, calculate the internal agreement factor (

    
    ). An 
    
    
    
    validates the assigned Laue symmetry and confirms the absence of significant radiation damage or twinned lattices.
Phase 3: Structure Solution and Refinement
  • Methodology : Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure via full-matrix least-squares on

    
     using SHELXL.
    
  • Causality : Refining on

    
     utilizes all diffraction data, including weak reflections. This provides a statistically robust model of the exocyclic C=N bond length (typically ~1.28 Å for hydrazones vs. ~1.38 Å for hydrazines), serving as definitive geometric proof of the tautomer.
    
  • Self-Validation Check : The protocol is considered successful and validated when the final

    
     value is 
    
    
    
    , the Goodness-of-Fit (GoF) is approximately 1.0, and the residual electron density map shows no unassigned peaks greater than
    
    
    .

Workflow Visualization

XRD_Workflow A Synthesis (Purine Derivative) B Crystallization (Slow Evaporation) A->B C XRD Data Collection (100 K, Mo Kα) B->C D Structure Refinement (SHELXL on F²) C->D E Tautomer Validation (Hydrazone Form) D->E

X-ray diffraction workflow for tautomeric validation of purine derivatives.

Structural Implications in Drug Development

The precise crystallographic characterization of 1,3-dihydro-2H-purin-2-one hydrazone extends far beyond basic structural chemistry; it is a critical quality attribute in modern drug design. Hydrazinopurines and their azido derivatives are heavily utilized in "click-chemistry" for modifying nucleic acids and synthesizing potent cytokinin analogs [[2]]().

Furthermore, understanding the exact redox and tautomeric states of purine analogs is essential for predicting their behavior in complex biological systems. This is heavily supported by recent studies on the plasmon-mediated photoelectrochemical oxidation of adenines, where the specific protonation and tautomeric states directly dictate the reaction pathways on nanostructured surfaces [[3]](). By confirming the hydrazone tautomer via rigorous XRD protocols, researchers can accurately map the compound's pharmacophore, ensuring reliable in silico docking studies and predictable reactivity in subsequent synthetic scale-ups.

References

  • Reconstructive Methodology in the Synthesis of 2-Aminopurine ResearchGate[Link]

  • Facile Synthesis of 8-Azido-6-Benzylaminopurine ResearchGate [Link]

  • Plasmon-Mediated Photoelectrochemical Hot-Hole Oxidation Coupling Reactions of Adenine on Nanostructured Silver Electrodes The Journal of Physical Chemistry Letters - ACS Publications[Link]

Sources

Differentiating 2H-Purin-2-one hydrazone from isomeric impurities

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Orthogonal Analytical Strategies for Differentiating 2H-Purin-2-one Hydrazone from Isomeric Impurities

Introduction: The Regioisomer Challenge in Purine Chemistry

In the development of purine-based kinase inhibitors and antiviral agents, 2H-purin-2-one hydrazone (tautomeric with 2-hydrazinopurine ) serves as a highly versatile synthetic scaffold. However, the functionalization of halopurines with hydrazine hydrate rarely proceeds with absolute regioselectivity. Depending on the precursor and reaction conditions, nucleophilic aromatic substitution (


) can yield competitive positional isomers such as 6-hydrazinopurine and 8-hydrazinopurine. Furthermore, purine systems are notorious for undergoing the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), which can generate unexpected 

-aminopurine tautomers[1].

Because these isomers possess identical exact masses and highly similar polarities, conventional analytical techniques often fail to differentiate them. This guide objectively compares the performance of advanced analytical alternatives—specifically Higher-energy Collisional Dissociation (HCD) LC-MS/MS and Low-Temperature 2D-NMR —to provide a definitive framework for isolating and validating 2H-purin-2-one hydrazone.

Section 1: Mechanistic Context of Isomer Formation

To effectively analyze these impurities, one must first understand the causality of their formation. When treating a dihalopurine (e.g., 2,6-dichloropurine) with hydrazine, the C6 position is typically more electrophilic, favoring 6-hydrazinopurine. However, thermodynamic control or specific protecting group strategies can drive substitution to the C2 position.

Simultaneously, the target compound exists in a dynamic tautomeric equilibrium. While often drawn as 2-hydrazinopurine, the proton can migrate to the ring nitrogen, forming the 2H-purin-2-one hydrazone tautomer. If ring-opening occurs via the ANRORC mechanism, the hydrazine moiety can become incorporated into the ring itself, yielding


-amino isomers[1].

IsomerFormation Precursor Halopurine Precursor (e.g., 2,6-dichloropurine) Reagent Hydrazine Hydrate (Nucleophilic Attack) Precursor->Reagent SNAr / Heat Target 2H-Purin-2-one hydrazone (2-hydrazinopurine) Reagent->Target C2 Attack Isomer1 6-hydrazinopurine (Positional Isomer) Reagent->Isomer1 C6 Attack Isomer2 8-hydrazinopurine (Positional Isomer) Reagent->Isomer2 C8 Attack Tautomer N-aminopurine derivatives (Ring-opening/ANRORC) Reagent->Tautomer ANRORC Mechanism Target->Tautomer Tautomerization Equilibrium

Fig 1. Reaction pathways of 2H-purin-2-one hydrazone and competitive isomeric impurity formation.

Section 2: Comparative Analytical Performance

To unambiguously identify 2H-purin-2-one hydrazone, we compare two primary analytical alternatives against standard methods.

Alternative 1: HCD LC-MS/MS vs. Standard CID

Standard Collision-Induced Dissociation (CID) mass spectrometry is insufficient for purine isomer differentiation. Under CID, the lowest-energy pathway dominates, which for all hydrazinopurines is the neutral loss of hydrazine (


) or ammonia (

), yielding identical nucleobase product ions. The Solution: Higher-energy Collisional Dissociation (HCD) applies greater kinetic energy, shattering the purine core to generate pseudo-

fragment ions. This creates a unique "fingerprint" of the pyrimidine and imidazole sub-rings, immediately revealing whether the hydrazine is localized at C2, C6, or C8[2].
Alternative 2: Low-Temperature NMR vs. Room-Temperature NMR

At room temperature (


), rapid proton exchange between the exocyclic hydrazone nitrogens and the endocyclic purine nitrogens causes severe signal averaging and line broadening in 

and

NMR spectra. The Solution: By cooling the sample to

, the tautomeric exchange rate is slowed below the NMR timescale. This "freezes" the molecules in their discrete tautomeric states, allowing precise assignment of the 2H-purin-2-one hydrazone form via

HMBC long-range coupling[3].
Table 1: Quantitative Analytical Comparison Matrix

Data represents diagnostic benchmarks for differentiating the target from its primary impurities.

Compound / IsomerLC-HCD-MS/MS Diagnostic Fragment

NMR Shift (Diagnostic Carbon)

NMR Shift (Hydrazone/Hydrazine)
Tautomeric Behavior at 298 K
2H-Purin-2-one hydrazone

108.04 (Pyrimidine ring cleavage)
C2: ~158.5 ppm~150 ppm (Hydrazone =N-NH2)Broadened / Averaged signals
6-hydrazinopurine

119.05 (Imidazole ring retention)
C6: ~154.2 ppm~75 ppm (Hydrazine -NH-NH2)Sharp (Slower exchange at C6)
8-hydrazinopurine

134.06 (Intact pyrimidine core)
C8: ~156.8 ppm~80 ppm (Hydrazine -NH-NH2)Sharp

Section 3: Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your structural assignments, the following protocols incorporate internal causality and self-validating checkpoints.

Protocol A: Positional Fingerprinting via LC-HCD-MS/MS

Causality: Standard C18 columns struggle to resolve purine regioisomers due to their identical hydrophobicities. We utilize a Pentafluorophenyl (PFP) stationary phase, which introduces


 and dipole interactions to separate the isomers chromatographically before they enter the mass spectrometer.
  • Sample Preparation: Dissolve

    
     of the purine mixture in 
    
    
    
    of Methanol:Water (50:50, v/v) containing
    
    
    Formic Acid.
  • Chromatography: Inject

    
     onto a Kinetex 2.6 µm PFP column (
    
    
    
    ). Run a gradient of
    
    
    to
    
    
    Acetonitrile (with
    
    
    Formic Acid) over 10 minutes.
  • Self-Validation Step: Prior to sample injection, infuse a known purine standard (e.g., caffeine). Adjust the HCD Normalized Collision Energy (NCE) until the diagnostic cross-ring cleavage fragment (

    
     138 for caffeine) reaches 
    
    
    
    relative abundance. This ensures the collision cell is properly calibrated to shatter the purine core.
  • Acquisition: Operate the mass spectrometer in positive ESI mode. Set the HCD NCE to

    
    . Monitor for the specific pseudo-
    
    
    
    fragments listed in Table 1 to confirm the C2 substitution[2].
Protocol B: Tautomer Trapping via Low-Temperature HMBC NMR

Causality: DMSO-


 freezes at 

, making it useless for low-temperature studies. We must use anhydrous DMF-

, which remains liquid down to

, allowing us to trap the tautomers[3].
  • Sample Preparation: Dissolve

    
     of the purified compound in 
    
    
    
    of anhydrous DMF-
    
    
    under an inert argon atmosphere to prevent moisture-induced proton exchange.
  • Instrument Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Gradually cool the probe to

    
    .
    
  • Self-Validation Step: Use the chemical shift difference between the residual methyl and formyl protons of the DMF-

    
     solvent peak to internally calibrate and verify the exact sample temperature. Ensure the deuterium lock is stable before proceeding.
    
  • Acquisition: Execute a

    
     HMBC pulse sequence optimized for a long-range coupling constant of 
    
    
    
    . The presence of a cross-peak between the exocyclic
    
    
    protons and the C2 carbon, alongside a
    
    
    shift near
    
    
    , definitively confirms the 2H-purin-2-one hydrazone tautomer over the
    
    
    -amino isomer.

AnalyticalWorkflow Sample Purine Synthesis Mixture LCMS LC-HCD-MS/MS (Positional Fingerprinting) Sample->LCMS NMR Low-Temp 1H-15N HMBC (Tautomer Trapping) Sample->NMR DataMS Pseudo-MSn Fragments (Differentiates C2 vs C6/C8) LCMS->DataMS High Collision Energy DataNMR 15N Chemical Shifts (Differentiates Hydrazone vs Amino) NMR->DataNMR 213 K / DMF-d7 Decision Orthogonal Validation (Target Confirmed) DataMS->Decision DataNMR->Decision

Fig 2. Orthogonal analytical workflow for the unambiguous differentiation of purine regioisomers.

Conclusion

Relying on a single analytical method when synthesizing 2H-purin-2-one hydrazone leaves drug development workflows vulnerable to isomeric contamination. By combining the positional fingerprinting capabilities of HCD LC-MS/MS with the tautomer-trapping precision of low-temperature 2D-NMR, researchers can establish a self-validating, orthogonal testing matrix that guarantees structural integrity.

References

1.[2] Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS). National Institutes of Health (NIH). Available at:[Link] 2.[3] Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. ResearchGate. Available at:[Link] 3.[1] A 15N study of the ammonia‐induced deamination of 1‐aminopurinium salts. ResearchGate. Available at:[Link]

Sources

Table 1: Performance Comparison of Analytical Techniques for Purine Hydrazone Screening

Author: BenchChem Technical Support Team. Date: March 2026

Title: Rapid Identification of Purine Hydrazones: A Comparative Guide to IR Spectroscopy Fingerprinting vs. Orthogonal Techniques

Introduction Purine hydrazones represent a highly privileged class of pharmacophores in modern drug discovery. The hybridization of the purine core with a hydrazone linkage (–NH–N=CH–) has yielded potent molecules capable of dual-targeting kinases, such as EGFR and HER2, making them critical candidates for anticancer and antimicrobial therapies[1]. However, the structural complexity of these highly conjugated systems demands robust, rapid, and unambiguous characterization techniques. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards for complete structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy—specifically Attenuated Total Reflectance (ATR-FTIR)—has emerged as the premier technique for rapid fingerprinting, functional group verification, and high-throughput screening of purine hydrazones.

The Physics of the Fingerprint: Why IR Spectroscopy? The identification of purine hydrazones relies heavily on the distinct vibrational modes of their constituent bonds. IR spectroscopy is fundamentally governed by a change in the dipole moment of a molecule upon the absorption of infrared light[2]. Because purine hydrazones are rich in polar bonds (C=O, N-H, C=N), they exhibit strong, highly diagnostic IR absorptions[3].

The spectral analysis is typically divided into two crucial zones:

  • The Functional Group Region (4000–1500 cm⁻¹): This area confirms the formation of the hydrazone linkage. The characteristic benzylidene hydrazone (-N=CH-) group typically presents sharp C=N stretching peaks in the range of 1616–1635 cm⁻¹, while N-H stretches appear around 3200-3400 cm⁻¹[1].

  • The Fingerprint Region (1500–400 cm⁻¹): This region contains complex, overlapping peaks corresponding to the skeletal vibrations of the purine ring and out-of-plane C-H bending. It serves as a unique molecular fingerprint that can definitively distinguish between closely related purine hydrazone derivatives, a task that is often computationally mapped using advanced spectral interpretation models[4].

G PurineHydrazone Purine Hydrazone Molecule Dipole Change in Dipole Moment PurineHydrazone->Dipole IR Excitation Polarizability Change in Polarizability PurineHydrazone->Polarizability Laser Excitation IR IR Spectroscopy (ATR-FTIR) Dipole->IR Raman Raman Spectroscopy Polarizability->Raman Fingerprint Fingerprint Region (1500-400 cm⁻¹) IR->Fingerprint Purine ring vibrations Functional Functional Group Region (4000-1500 cm⁻¹) IR->Functional C=N, N-H stretches

Logical relationship between molecular excitation and spectral regions.

Comparative Analysis: ATR-FTIR vs. Raman vs. NMR/MS When establishing a screening pipeline for newly synthesized purine hydrazones, scientists must choose the most efficient analytical tool. While Raman spectroscopy provides complementary vibrational data (based on changes in polarizability rather than dipole moment)[2], it suffers from a critical limitation when analyzing highly conjugated purine hydrazones: fluorescence interference. Many colored or highly conjugated samples produce optical noise during Raman laser excitation, which can completely obscure the spectral fingerprint[5]. FTIR, being an absorption technique, is entirely immune to this fluorescence[5].

Furthermore, traditional transmission FTIR requires laborious sample preparation (e.g., KBr pellet pressing), which can introduce moisture artifacts (O-H stretch interference) and alter the polymorphic state of the drug candidate. ATR-FTIR eliminates this by allowing direct measurement of solid powders[6].

ParameterATR-FTIRRaman Spectroscopy¹H / ¹³C NMRMass Spectrometry (LC-MS)
Primary Principle IR Absorption (Dipole Change)Inelastic ScatteringNuclear Spin ResonanceIonization & Mass-to-Charge
Sample Prep Time < 1 minute (Direct solid)< 1 minute (Direct solid)10–15 minutes (Dissolution)15–30 minutes (Prep + Run)
Fluorescence Interference None (Ideal for colored compounds)High (Often obscures data)NoneNone
Sensitivity to Polar Bonds (C=N, N-H) Excellent Poor to ModerateExcellent (Proton specific)N/A (Mass specific)
Throughput HighHighLow to MediumMedium
Cost per Sample LowLowHigh (Deuterated solvents)High (Solvents, columns)

Self-Validating Experimental Workflow: ATR-FTIR Protocol To ensure reproducibility and scientific integrity, the following ATR-FTIR protocol is designed as a self-validating system. By incorporating background subtraction and atmospheric suppression, the protocol isolates the true purine hydrazone signal from environmental artifacts.

Equipment: FTIR Spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. Parameters: Resolution: 4 cm⁻¹; Scans: 64; Range: 4000–400 cm⁻¹.

Step-by-Step Methodology:

  • Crystal Cleaning & Verification: Clean the diamond ATR crystal with a volatile, non-polar solvent (e.g., isopropanol or acetone) using a lint-free wipe. Causality: Eliminates cross-contamination. Allow the solvent to evaporate completely before proceeding.

  • Background Acquisition: Collect a background spectrum of the ambient air (64 scans). Causality: This captures the current atmospheric H₂O and CO₂ levels, which the software will automatically subtract from the sample spectrum to prevent peak overlapping in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.

  • Sample Loading: Place approximately 1–2 mg of the dry, powdered purine hydrazone directly onto the center of the diamond crystal. Ensure the sample covers the entire active sensing area.

  • Pressure Application: Lower the pressure anvil until the clutch clicks (standardized pressure). Causality: ATR relies on the evanescent wave penetrating the sample (typically 0.5–2 µm deep). Intimate optical contact between the crystal and the solid sample is mandatory for a high signal-to-noise ratio.

  • Spectral Acquisition & Processing: Run the sample scan. Apply an "ATR Correction" algorithm during post-processing. Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities to match traditional transmission spectra, aiding in accurate library matching.

Workflow Prep 1. Crystal Cleaning (Isopropanol) Background 2. Background Scan (Subtract H₂O/CO₂) Prep->Background Load 3. Sample Loading (1-2 mg powder) Background->Load Pressure 4. Apply Pressure (Ensure optical contact) Load->Pressure Scan 5. Spectral Acquisition (64 scans, 4 cm⁻¹ res) Pressure->Scan Process 6. Data Processing (ATR Correction) Scan->Process

Step-by-step ATR-FTIR experimental workflow for solid compound analysis.

Data Interpretation: Decoding the Spectra Once the spectrum is acquired, the identification of the purine hydrazone is confirmed by mapping the peaks against known theoretical values. The disappearance of the starting material's primary amine (NH₂) doublet and the emergence of a sharp C=N stretch are the definitive markers of successful hydrazone synthesis[1].

Table 2: Diagnostic IR Bands for Purine Hydrazone Identification

Functional Group / BondTypical Wavenumber Range (cm⁻¹)Intensity / ShapeDiagnostic Significance
N-H Stretch (Hydrazone) 3200 – 3400Medium, SharpConfirms secondary amine presence in the linker.
C=N Stretch (Azomethine) 1616 – 1635Strong, SharpPrimary indicator of hydrazone linkage formation[1].
C=C Stretch (Aromatic) 1500 – 1600Medium to StrongConfirms the aromaticity of the purine and substituent rings.
Purine Ring Vibrations 1200 – 1400Multiple, MediumSkeletal breathing modes of the bicyclic purine core.
Out-of-plane C-H bend 600 – 900 (Fingerprint)Strong, SharpDetermines the substitution pattern on the aromatic rings.

Conclusion For drug development professionals synthesizing novel purine hydrazones, ATR-FTIR spectroscopy offers an unparalleled combination of speed, cost-effectiveness, and diagnostic power. While Raman spectroscopy struggles with the fluorescence inherent to these highly conjugated systems[5], and NMR requires significant time and solvent resources, ATR-FTIR provides an immediate, self-validating structural fingerprint. By leveraging both the functional group region for linkage verification and the fingerprint region for structural uniqueness, researchers can drastically accelerate their hit-to-lead screening pipelines.

References

  • Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals (MDPI). Available at: [Link]

  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. SFR. Available at: [Link]

  • IR vs Raman Spectroscopy | Advantages & Limitations. Mettler Toledo. Available at: [Link]

  • Automatic materials characterization from infrared spectra using convolutional neural networks. RSC Publishing. Available at: [Link]

  • Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations. Gateway Analytical. Available at: [Link]

Sources

Comparative Cytotoxicity Guide: Purine-2-One Hydrazone Derivatives vs. Standard Nucleosides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

In the landscape of oncology and targeted therapeutics, the structural evolution of purine analogs has branched into two distinct paradigms. On one side are standard nucleosides (e.g., fludarabine, cladribine, cytarabine), which function primarily as antimetabolites. On the other side is an emerging class of purine-2-one hydrazone derivatives , which leverage the purine scaffold not as a DNA building block, but as a highly selective, ATP-competitive kinase inhibitor[1].

As a Senior Application Scientist, evaluating the comparative cytotoxicity of these two classes requires moving beyond simple IC50 values. We must analyze the causality behind their mechanisms: standard nucleosides rely on complex intracellular activation and S-phase cell cycle entry, whereas purine hydrazones directly disrupt oncogenic signaling at the receptor level[1][2]. Furthermore, standard cytotoxic nucleosides like fludarabine have been shown to bind off-target to adenosine receptors (A1, A2A, A3), contributing to dose-limiting cardiac and neurological toxicities[3].

Structural Causality: Why the Hydrazone Motif Matters

The purine core naturally mimics the adenine ring of ATP. In standard nucleosides, the addition of a modified sugar moiety forces premature DNA chain termination once incorporated by DNA polymerases.

However, in purine-2-one hydrazones , the sugar is replaced or omitted, and a hydrazone linker is introduced. This structural modification fundamentally shifts the molecule's behavior:

  • ATP-Binding Pocket Affinity : The purine nucleus anchors the molecule in the hinge region of receptor tyrosine kinases (RTKs) like EGFR, HER2, and VEGFR-2[1][2].

  • Extended Hydrophobic Interactions : The hydrazone spacer projects hydrophobic tail groups into adjacent, unoccupied allosteric pockets (Hydrophobic Pocket I and II) of the kinase domain. This drastically increases binding affinity and prevents ATP from initiating the phosphorylation cascade, leading to G1 cell cycle arrest and apoptosis[1].

Quantitative Cytotoxicity Comparison

The mechanistic differences manifest clearly in vitro. Standard nucleosides exhibit broad, slower-acting cytotoxicity dependent on cellular proliferation rates. Conversely, purine hydrazones demonstrate acute, targeted antiproliferative activity, often outperforming clinical-grade inhibitors like lapatinib in specific solid tumor cell lines[1].

Table 1: Comparative in vitro Cytotoxicity Profiling

Compound Class Representative Agent Primary Target IC50 (A549 Lung) IC50 (SKBR-3 Breast) Primary Resistance Mechanism
Purine Hydrazone Compound 19a EGFR / HER2 0.81 µM 1.41 µM Kinase domain mutation
Purine Hydrazone Compound 26 VEGFR-2 / EGFR 6.62 µM N/A Kinase domain mutation
Standard Nucleoside Fludarabine DNA Polymerase >15.0 µM >20.0 µM Transporter (hENT) loss

| Control TKI | Lapatinib | EGFR / HER2 | 11.57 µM | 8.54 µM | Drug efflux / Bypass signaling |

(Note: Data for Compound 19a and Lapatinib derived from targeted dual EGFR/HER2 inhibitor studies[1]; Compound 26 data derived from VEGFR-2/EGFR targeted evaluations[2].)

Experimental Validation Protocols

To objectively compare these compounds, assay design must account for their divergent mechanisms. The following protocols are engineered as self-validating systems to ensure data integrity and reproducibility.

Multiplexed Viability Assay (CellTiter-Glo)

Causality Focus: Standard nucleosides require cells to pass through the S-phase to incorporate into DNA. Therefore, a 72-hour continuous exposure is mandatory to capture the full cytotoxic effect of antimetabolites, normalizing the temporal comparison against faster-acting RTK inhibitors.

Step-by-Step Methodology:

  • Seeding & Quality Control : Seed A549 and SKBR-3 cells at 3,000 cells/well in a 384-well opaque plate.

    • Self-Validation Checkpoint: Include 16 wells of cell-free media (background noise) and 16 wells of vehicle-only (0.1% DMSO) to establish the 100% viability baseline.

  • Compound Dosing : Perform an 11-point, 3-fold serial dilution of purine hydrazones and standard nucleosides (Range: 100 µM to 1.6 nM). Incubate for 72 hours at 37°C, 5% CO2.

  • Luminescent Readout : Equilibrate plates to room temperature. Add CellTiter-Glo reagent (1:1 ratio), lyse for 10 minutes on an orbital shaker, and read luminescence.

  • System Validation : Calculate the Z'-factor using the vehicle and cell-free controls.

    • Acceptance Criteria: A Z'-factor > 0.5 validates the dynamic range and confirms the absence of edge effects, ensuring the IC50 curve shifts are biologically driven.

Cell-Free Kinase Inhibition Profiling (ADP-Glo)

Causality Focus: To prove that purine-2-one hydrazones are truly ATP-competitive (unlike standard nucleosides which require intracellular phosphorylation), we must demonstrate that increasing ATP concentrations shifts the IC50 of the hydrazone, while standard nucleosides remain inactive in a cell-free kinase environment.

Step-by-Step Methodology:

  • Reaction Assembly : In a 384-well plate, combine 1 ng of recombinant EGFR/HER2 kinase, 10 µM ATP, and 0.2 µg/µL Poly(Glu,Tyr) substrate. Add test compounds (Hydrazones vs. Fludarabine).

  • Incubation : Incubate the kinase reaction for 60 minutes at room temperature.

  • ADP Detection : Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • System Validation : Run a standard ATP-to-ADP conversion curve on the same plate.

    • Acceptance Criteria: The standard curve must yield an R² > 0.99. Include Lapatinib as a positive control; failure of standard nucleosides to inhibit the kinase validates their distinct, non-RTK mechanism of action.

Pathway Visualization

Mechanism cluster_std Standard Nucleosides cluster_hyd Purine-2-one Hydrazones Nuc Standard Nucleoside (Prodrug) Phos Intracellular Phosphorylation Nuc->Phos DNA DNA Incorporation & Chain Termination Phos->DNA Apoptosis Cellular Apoptosis (Cytotoxicity) DNA->Apoptosis Hyd Purine-2-one Hydrazone (Active Agent) RTK ATP-Competitive Kinase Inhibition Hyd->RTK Arrest G1 Cell Cycle Arrest & Signal Blockade RTK->Arrest Arrest->Apoptosis

Fig 1: Divergent cytotoxic mechanisms of standard nucleosides vs. purine hydrazones.

Conclusion

The transition from standard nucleosides to purine-2-one hydrazones represents a shift from broad antimetabolite toxicity to precision kinase inhibition. By replacing the sugar moiety with a hydrazone spacer, researchers can exploit the purine core's natural affinity for ATP-binding pockets, achieving superior cytotoxicity against RTK-driven malignancies while potentially bypassing the transporter-dependent resistance mechanisms and off-target adenosine receptor toxicities associated with traditional nucleosides.

References

  • Source: MDPI (Pharmaceuticals)
  • Cytotoxic purine nucleoside analogues bind to A1, A2A, and A3 adenosine receptors Source: PubMed URL
  • Design, synthesis, and anticancer evaluation of N6-hydrazone purine derivatives with potential antiplatelet aggregation activity Source: PubMed URL

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 2H-Purin-2-one, 1,3-dihydro-, hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 2-Hydrazinopurine; 9H-Purine, 2-hydrazinyl-; Purine, 2-hydrazino- CAS Number: 64164-90-5 Molecular Formula: C₅H₆N₆

Executive Safety Summary

2H-Purin-2-one, 1,3-dihydro-, hydrazone (commonly referred to as 2-hydrazinopurine ) is a purine derivative characterized by the presence of a hydrazine moiety.[1] Due to the hydrazine functional group, this compound must be handled with the assumption of high toxicity and potential carcinogenicity , similar to other hydrazine derivatives [1].

  • Primary Hazard: Toxic by ingestion, inhalation, and skin contact. Suspected carcinogen and mutagen.

  • Reactivity: Incompatible with strong oxidizing agents.[2] Hydrazine derivatives can form unstable species or release nitrogen gas vigorously when oxidized.

  • Disposal Class: Hazardous Chemical Waste (Toxic/Organic).

Personal Protective Equipment (PPE)

Before initiating any disposal or cleaning procedure, ensure the following PPE is donned.

CategorySpecificationRationale
Respiratory N95 or P100 Respirator (Solid); Full-face respirator (Spills)Prevents inhalation of toxic particulates or aerosols.
Hand Protection Double Nitrile Gloves (min 0.11 mm thick)Provides a barrier against dermal absorption; double gloving allows safe removal of outer layer if contaminated.
Eye Protection Chemical Safety Goggles Prevents ocular exposure to dusts or splashes during deactivation.
Body Protection Tyvek® Lab Coat or Chemical-Resistant ApronProtects personal clothing from contamination.
Disposal & Deactivation Procedures
A. Solid Waste (Bulk Substance)

Do not attempt to chemically deactivate large quantities (>500 mg) of the solid in the laboratory, as the oxidation reaction can be exothermic and evolve gas.

  • Containerize: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label with the following details:

    • Chemical Name: 2-Hydrazinopurine (2H-Purin-2-one, 1,3-dihydro-, hydrazone)[1][3]

    • Hazards: Toxic, Suspected Carcinogen.

  • Disposal Stream: Route to High-Temperature Incineration via a licensed hazardous waste contractor. This ensures the complete destruction of the purine core and hydrazine group [2].

B. Liquid Waste (Mother Liquors/Solvents)
  • Segregation: Collect solvents containing the compound in a dedicated "Halogen-Free Organic Toxicity" waste stream.

  • Compatibility: Ensure no strong oxidizers (e.g., concentrated nitric acid, peroxides) are present in the same carboy to prevent accidental uncontrolled oxidation.

  • Disposal Stream: Incineration.

C. Deactivation of Residues (Glassware & Minor Spills)

For trace amounts (glassware cleaning) or minor surface contamination, chemical deactivation using Sodium Hypochlorite (Bleach) is the standard protocol for hydrazine derivatives [1, 3].

Mechanism: The hypochlorite oxidizes the hydrazine group, breaking the N-N bond and converting it to nitrogen gas (N₂) and water.



Protocol:

  • Preparation: Prepare a 10% Sodium Hypochlorite solution (freshly diluted commercial bleach).

  • Application:

    • Glassware: Soak contaminated glassware in the bleach solution for 24 hours .

    • Surfaces:[4] Cover the contaminated area with bleach-soaked paper towels for 30 minutes .

  • Rinse: After the soak period, rinse glassware copiously with water. Collect the first rinse as hazardous waste; subsequent rinses can often go down the drain (verify with local EHS regulations).

  • Verification: Ensure no reddish/brown discoloration remains (indicative of oxidation byproducts).

Emergency Spill Management

Scenario: Accidental spill of solid powder on the benchtop.

  • Evacuate & Isolate: Clear the immediate area. Alert nearby personnel.

  • PPE Upgrade: Don a respirator and double gloves.

  • Containment:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water or inert oil) to suppress dust.

  • Cleanup:

    • Scoop the damp material into a hazardous waste container.

    • Wipe the surface with 10% Bleach solution to deactivate residues.

    • Wipe again with water and ethanol.

  • Disposal: Treat all cleanup materials (towels, scoops, gloves) as solid hazardous waste.

Decision Logic Diagram

The following diagram outlines the decision-making process for disposing of 2-hydrazinopurine, ensuring the correct path is chosen based on the physical state and quantity of the material.

DisposalWorkflow Start Waste Material: 2-Hydrazinopurine StateCheck Determine Physical State & Quantity Start->StateCheck SolidBulk Solid / Bulk (>500 mg) StateCheck->SolidBulk Solid LiquidSoln Solution / Liquid Waste StateCheck->LiquidSoln Solution Residue Trace Residue / Glassware StateCheck->Residue Trace/Dirty Glassware Incinerate Pack in HDPE/Glass Label: 'Toxic/Carcinogen' Route: Incineration SolidBulk->Incinerate Segregate Segregate in Organic Waste (No Oxidizers) LiquidSoln->Segregate Deactivate Chemical Deactivation Soak in 10% NaOCl (Bleach) for 24 Hours Residue->Deactivate Segregate->Incinerate DrainCheck Check Local EHS: Drain Disposal of Neutralized Liquid? Deactivate->DrainCheck Drain Sanitary Sewer (Copious Water) DrainCheck->Drain Allowed HazWaste Collect as Hazardous Waste DrainCheck->HazWaste Not Allowed

Caption: Operational workflow for the segregation and disposal of 2-hydrazinopurine waste streams.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 94984, 2H-Purin-2-one, 1,3-dihydro-, hydrazone. Retrieved March 8, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

A Comprehensive Guide to the Safe Handling of 2H-Purin-2-one, 1,3-dihydro-, hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of 2H-Purin-2-one, 1,3-dihydro-, hydrazone, a thorough risk assessment is mandatory. The structural alerts within this molecule—a purine core and a hydrazone moiety—suggest a specific hazard profile. Purine analogs can be biologically active and may be toxic if swallowed or absorbed.[1] Hydrazine and its derivatives are noted for their potential as skin and eye irritants, and some are considered potential carcinogens.[3][4][5] Therefore, treating this compound with the precautions for a particularly hazardous substance is a prudent and necessary measure.[6]

Key Potential Hazards:

  • Acute Toxicity (Oral): Similar hydrazone compounds are classified as toxic or harmful if swallowed.[7][8]

  • Skin and Eye Irritation: Direct contact may cause serious eye irritation or skin irritation.[5][8]

  • Carcinogenicity and Genotoxicity: Hydrazine and some of its derivatives are reasonably anticipated to be human carcinogens.[5]

  • Reactivity: Hydrazines can be reactive, especially with oxidizing agents.[9]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The use of appropriate PPE is a non-negotiable standard when handling 2H-Purin-2-one, 1,3-dihydro-, hydrazone. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.[1][10][11]

Protection TypeRecommended EquipmentPurpose & Rationale
Eye and Face Protection Safety goggles and a full-face shield.[3][10][12]Protects against splashes and potential projectiles, which is crucial given the irritating nature of hydrazone compounds.[5][8]
Skin and Body Protection A lab coat made of low-permeability fabric with a solid front and tight-fitting cuffs.[11] Consider "bunny suit" coveralls for extensive handling.[12]Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin.[1][5]
Hand Protection Double gloving with powder-free nitrile gloves.[11][13] The inner glove should be tucked under the lab coat cuff, and the outer glove should overlap the cuff.[11]Provides a robust barrier against dermal exposure. Double gloving is a best practice when handling potentially hazardous drugs and compounds.[11][13] Change the outer glove immediately if contaminated.[11]
Respiratory Protection All handling of the solid compound or solutions must be performed within a certified chemical fume hood.[1][6][14]Minimizes the inhalation of dust or aerosols, which is a primary route of exposure.[1][15]
Operational Plan for Safe Handling: A Step-by-Step Protocol

A systematic approach to handling 2H-Purin-2-one, 1,3-dihydro-, hydrazone is essential to minimize exposure and ensure a safe laboratory environment.[1]

Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[6][14] This area should be clearly marked with appropriate hazard signs.[14]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Pre-use Inspection: Before beginning work, inspect all PPE for any signs of damage or wear.[1]

  • Material Preparation: Whenever possible, use pre-mixed solutions to avoid handling the powder.[6] If you must handle the solid, do so within a ventilated balance enclosure or fume hood to prevent dust generation.[6]

Handling the Compound:

  • Avoid Dust and Aerosols: Use appropriate tools, such as spatulas, to handle the solid material and avoid actions that could generate dust.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][16] Always wash your hands thoroughly after removing gloves and before leaving the laboratory.[6][16]

  • Transportation: When moving the chemical within the lab, use secondary containment to prevent spills.[6]

Spill Management:

  • Minor Spills (inside a fume hood):

    • Decontaminate the area with a suitable solvent.

    • Carefully collect all contaminated materials into a sealed, labeled hazardous waste container.[1]

  • Major Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.[17]

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[17]

Disposal Plan: Responsible Waste Management

All waste containing 2H-Purin-2-one, 1,3-dihydro-, hydrazone is considered hazardous and must be disposed of accordingly.[3][18]

  • Waste Collection:

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[17][18]

    • Liquid waste (e.g., reaction mixtures, rinse solutions) must be collected in a separate, compatible, and clearly labeled hazardous waste container.[17][18]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2H-Purin-2-one, 1,3-dihydro-, hydrazone".[17] Do not use abbreviations.[17]

  • Storage: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.[17]

  • Pickup: Arrange for hazardous waste pickup through your institution's EHS department.[18] Under no circumstances should this chemical or its waste be disposed of down the sink. [18]

Workflow and Safety Diagram

The following diagram illustrates the essential workflow for the safe handling and disposal of 2H-Purin-2-one, 1,3-dihydro-, hydrazone.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_waste Waste Management Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Handle Compound Weigh/Handle Compound Prepare Fume Hood->Weigh/Handle Compound Conduct Experiment Conduct Experiment Weigh/Handle Compound->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Doff PPE Doff PPE Decontaminate Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Store in SAA Store in SAA Label Waste Container->Store in SAA EHS Pickup EHS Pickup Store in SAA->EHS Pickup

Caption: Workflow for handling 2H-Purin-2-one, 1,3-dihydro-, hydrazone.

References

  • Personal protective equipment for handling 8-Ethynyl-9h-purine. Benchchem.
  • Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager.
  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Standard Operating Procedure: Handling Chemicals. Louisiana State University.
  • Standard Operating Procedure for the Safe Use of Hydrazines. University of Central Florida, The Brückner Research Group.
  • Toxic Materials Handling in the Laboratory. University at Buffalo, Administrative Services Gateway.
  • Safety and Handling of Hydrazine. Defense Technical Information Center.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet for 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one. Fisher Scientific.
  • HYDRAZINE. CAMEO Chemicals, NOAA.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • Acetophenone Hydrazone. Organic Syntheses.
  • 2H-Purin-2-one, 1,3-dihydro-, hydrazone. PubChem, National Institutes of Health.
  • Safety Data Sheet for 2-Diphenylacetyl-1,3-indandione-1-hydrazone. Santa Cruz Biotechnology.
  • Safety Data Sheet for a hydrazone hydrochloride. Aldrich.
  • Safety Data Sheet for 2(1H)-Pyridinone, hydrazone. Fisher Scientific.
  • Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Safety Data Sheet for Hydrazine Solution. Merck Millipore.
  • USP 800 Oncology PPE: Gowns & Gloves 480 Min Carmustine Protection. Medtecs Business Solutions.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema.

Sources

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